TAN 420C
Description
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Properties
Molecular Formula |
C29H42N2O9 |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate |
InChI |
InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8+,15-9-,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1 |
InChI Key |
QCXSABHHRSWSID-PDFXUIOASA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of TAN-420C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-420C, also known as Dihydroherbimycin C, is a member of the benzoquinone ansamycin (B12435341) family of natural products. This technical guide delineates the core mechanism of action of TAN-420C as a potent inhibitor of Heat Shock Protein 90 (Hsp90). By binding to the N-terminal ATP-binding pocket of Hsp90, TAN-420C disrupts the chaperone's function, leading to the ubiquitin-proteasomal degradation of a wide array of client proteins. Many of these client proteins are critical oncogenic kinases and transcription factors, making Hsp90 an attractive target for cancer therapy. This document provides a comprehensive overview of the signaling pathways affected by TAN-420C, detailed experimental protocols for assessing its activity, and a summary of its biological effects, supported by quantitative data from closely related analogs.
Introduction
TAN-420C is a minor analogue of the herbimycin complex, which is known for its potent antitumor activities. The herbimycin family of compounds, including the well-studied geldanamycin (B1684428) and herbimycin A, function primarily through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a highly conserved molecular chaperone that plays a critical role in maintaining the conformational stability and function of numerous client proteins involved in cell growth, differentiation, and survival. In cancer cells, Hsp90 is often overexpressed and essential for the stability of mutated and overexpressed oncoproteins. By inhibiting Hsp90, TAN-420C and its analogs can induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action: Hsp90 Inhibition
The primary molecular target of TAN-420C is the N-terminal ATP-binding pocket of Hsp90. The binding of TAN-420C to this pocket competitively inhibits the binding of ATP, which is essential for the chaperone's function. This inhibition locks Hsp90 in an open conformation, preventing the conformational changes required for client protein activation and maturation. Consequently, the client proteins are targeted for degradation by the ubiquitin-proteasome pathway.
Signaling Pathways Affected
The inhibition of Hsp90 by TAN-420C leads to the degradation of a multitude of client proteins, thereby affecting several critical signaling pathways implicated in cancer.
Quantitative Data
While specific quantitative data for TAN-420C is limited in publicly available literature, data from its close analog, herbimycin A, and the parent compound, geldanamycin, provide valuable insights into its potency. A study on herbimycin analogs, including C-F, indicated that they exhibit comparable binding affinities to the Hsp90α N-terminal domain as geldanamycin and herbimycin A[1].
Table 1: Hsp90 Binding Affinity and Cytotoxicity of Herbimycin Analogs
| Compound | Target | Assay Type | Value | Reference |
| Herbimycin A | Hsp90 | FITC-Geldanamycin Displacement | Comparable to Geldanamycin | [1] |
| Geldanamycin | Hsp90α | Fluorescence Polarization | IC50 = 12 nM | [2] |
| Herbimycin A | A549 cells | Cytotoxicity (MTT) | IC50 = 0.15 µM | [1] |
| Geldanamycin | A549 cells | Cytotoxicity (MTT) | IC50 = 0.15 µM | [1] |
Experimental Protocols
Hsp90 Binding Assay: Fluorescence Polarization Competition Assay
This assay quantitatively determines the binding affinity of a test compound to Hsp90 by measuring the displacement of a fluorescently labeled Hsp90 inhibitor, such as FITC-geldanamycin.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human Hsp90α in assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT).
-
Prepare a stock solution of FITC-geldanamycin in DMSO.
-
Prepare serial dilutions of TAN-420C in DMSO.
-
-
Assay Procedure:
-
In a 384-well black plate, add a fixed concentration of Hsp90α to each well.
-
Add varying concentrations of TAN-420C or a vehicle control (DMSO) to the wells.
-
Incubate at room temperature for a defined period (e.g., 1 hour).
-
Add a fixed concentration of FITC-geldanamycin to all wells.
-
Incubate the plate in the dark at 4°C overnight to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 480 nm) and emission (e.g., 535 nm) filters.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of FITC-geldanamycin by TAN-420C.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the TAN-420C concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of TAN-420C in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of TAN-420C. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the TAN-420C concentration and fitting the data to a dose-response curve.
-
Conclusion
TAN-420C exerts its biological effects through the potent and specific inhibition of Hsp90. This mechanism of action leads to the degradation of numerous oncogenic client proteins, resulting in the disruption of key cancer-promoting signaling pathways and ultimately leading to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of TAN-420C and other Hsp90 inhibitors. While specific quantitative data for TAN-420C remains to be fully elucidated in the public domain, the information available for its close analogs strongly supports its potential as a valuable research tool and a lead compound for the development of novel anticancer therapeutics.
References
An In-depth Technical Guide to TAN 420C: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN 420C, also known as Dihydroherbimycin C, is a member of the ansamycin (B12435341) family of antibiotics isolated from the bacterium Streptomyces hygroscopicus. As a minor analogue of the well-studied herbimycin complex, this compound has garnered interest for its significant biological activities, particularly its potent antitumor properties. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, including detailed experimental methodologies for its isolation and biological evaluation. Furthermore, it elucidates the proposed mechanism of action through key signaling pathways, offering valuable insights for researchers in oncology and drug discovery.
Chemical Structure and Properties
This compound is a macrocyclic lactam characterized by a benzenoid ansa bridge. Its chemical identity has been established through various spectroscopic and analytical techniques.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Systematic Name | (4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-12,15,13-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-aza-1(1,3)-benzenacycloheptadecaphane-4,6,10-trien-9-yl carbamate[1] |
| Synonyms | Dihydroherbimycin C, Antibiotic this compound[1] |
| CAS Number | 91700-91-3[1] |
| Molecular Formula | C₂₉H₄₂N₂O₉[1] |
| Molecular Weight | 562.66 g/mol [1] |
| Appearance | Not explicitly stated in search results |
| Solubility | Not explicitly stated in search results |
| Purity | Typically >95% for research-grade material |
Biological Activity
This compound exhibits potent cytotoxic activity against various cancer cell lines. Notably, it has demonstrated strong efficacy against lymphocytic leukemia. Its biological activity is attributed to its interaction with key cellular components involved in tumor progression and survival. Like other members of the ansamycin family, such as herbimycin A, this compound is believed to exert its antitumor effects through the inhibition of critical signaling pathways.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces hygroscopicus
The isolation of this compound involves fermentation of Streptomyces hygroscopicus, followed by extraction and chromatographic purification of the active compound.
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Cytotoxicity Assay
The cytotoxic effects of this compound on cancer cells can be quantified using various in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Mechanism of Action and Signaling Pathways
The antitumor activity of this compound is believed to be mediated through the inhibition of the Heat Shock Protein 90 (Hsp90) and Src family tyrosine kinases. Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell growth and survival. Src kinases are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and survival.
By inhibiting Hsp90, this compound disrupts the proper folding and function of these client proteins, leading to their degradation via the ubiquitin-proteasome pathway. This, in turn, inhibits downstream signaling cascades that promote cancer cell proliferation and survival, ultimately inducing apoptosis.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound via inhibition of Hsp90 and Src kinase.
Conclusion
This compound is a promising antitumor agent with a mechanism of action that targets key regulators of cancer cell proliferation and survival. The information provided in this technical guide, including its chemical properties, isolation procedures, and proposed signaling pathways, serves as a valuable resource for researchers and scientists in the field of oncology and drug development. Further investigation into the specific molecular interactions and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
The Ansamycin Antibiotic TAN 420C: From Microbial Origins to Synthetic Pathways
A Technical Guide for Researchers and Drug Development Professionals
The antibiotic TAN 420C, also known as Dihydroherbimycin C, stands as a notable member of the hydroquinone (B1673460) ansamycin (B12435341) family of natural products.[1][2] Isolated from the fermentation broth of the soil bacterium Streptomyces hygroscopicus, this metabolite has garnered significant interest within the scientific community for its pronounced antibacterial and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the origin, biosynthesis, and total synthesis of this compound, presenting key data, experimental methodologies, and visual representations of its intricate molecular pathways.
Origin and Biological Activity
This compound is a minor analogue of the herbimycin complex, a group of antibiotics produced by Streptomyces hygroscopicus.[2] Its chemical structure, with the molecular formula C29H42N2O9, is characterized by a macrocyclic lactam core attached to a hydroquinone moiety. The biological activity of this compound stems from its ability to inhibit cellular processes in both prokaryotic and eukaryotic cells.
Antibacterial and Antitumor Properties
While specific quantitative data for this compound is not extensively documented in publicly available literature, its close structural relationship to the well-studied herbimycin A suggests a similar mechanism of action. The ansamycin family, in general, is known to target and inhibit the function of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival. By disrupting Hsp90 function, these compounds can induce the degradation of oncoproteins in cancer cells and interfere with essential processes in bacteria.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Dihydroherbimycin C | |
| Molecular Formula | C29H42N2O9 | |
| CAS Number | 91700-91-3 | |
| Producing Organism | Streptomyces hygroscopicus | |
| Antibiotic Class | Hydroquinone Ansamycin |
Biosynthesis of this compound
The biosynthesis of this compound is intricately linked to that of its parent compound, herbimycin. The core of the molecule is assembled by a Type I modular polyketide synthase (PKS) pathway, a common route for the production of complex natural products in actinomycetes.
The biosynthetic gene cluster for herbimycin in Streptomyces hygroscopicus has been identified and characterized. The process begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). This starter unit is then elongated through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units by the PKS modules. A series of tailoring enzymes then modify the polyketide chain through reductions, dehydrations, and oxidations to yield the final ansamycin scaffold. The biosynthesis of this compound likely involves a final reductive step on a herbimycin precursor.
Caption: Proposed biosynthetic pathway of this compound.
Total Synthesis of this compound (Dihydroherbimycin C)
While a specific total synthesis for this compound has not been extensively reported, the synthetic routes established for its parent compound, herbimycin A, provide a clear blueprint for its chemical synthesis. These syntheses are complex undertakings that require precise control of stereochemistry and the strategic formation of the macrocyclic ring.
A representative retrosynthetic analysis of a herbimycin-type molecule would involve disconnecting the ansa chain from the aromatic core. The ansa chain, with its multiple stereocenters, is typically constructed in a linear fashion using asymmetric synthesis methodologies. The aromatic core can be prepared separately from commercially available starting materials. The final steps would involve the coupling of these two fragments and the macrolactamization to close the ring. The synthesis of this compound would necessitate a final stereoselective reduction of a corresponding enone precursor.
Experimental Protocols
Fermentation of Streptomyces hygroscopicus for Herbimycin Production
The following is a general protocol for the fermentation of Streptomyces hygroscopicus to produce ansamycin antibiotics. Optimization of media components and culture conditions is often necessary for maximizing the yield of the desired metabolite.
Materials:
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Streptomyces hygroscopicus strain
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Seed medium (e.g., Tryptic Soy Broth)
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Production medium (e.g., containing soluble starch, yeast extract, and trace elements)
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Shake flasks or fermenter
Procedure:
-
Inoculate a seed flask containing the seed medium with a spore suspension or a vegetative culture of S. hygroscopicus.
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Incubate the seed culture at 28-30°C with shaking (e.g., 200-250 rpm) for 2-3 days.
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Transfer an appropriate volume of the seed culture to the production medium in a larger shake flask or fermenter.
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Incubate the production culture at 28-30°C with aeration and agitation for 5-7 days.
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Monitor the production of the antibiotic periodically using analytical techniques such as HPLC.
Extraction and Purification of Ansamycin Antibiotics
The following protocol outlines a general procedure for the extraction and purification of ansamycin antibiotics from a fermentation broth.
Materials:
-
Fermentation broth
-
Organic solvents (e.g., ethyl acetate (B1210297), chloroform)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
HPLC system for final purification
Procedure:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the mycelial cake and the supernatant separately with an organic solvent like ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Monitor the fractions for the presence of the target antibiotic using TLC or HPLC.
-
Pool the fractions containing the desired compound and concentrate.
-
Further purify the enriched fraction using size-exclusion chromatography on Sephadex LH-20 with methanol (B129727) as the eluent.
-
Perform a final purification step using preparative HPLC to obtain the pure antibiotic.
Caption: General experimental workflow for production and isolation.
Conclusion
The antibiotic this compound, a member of the ansamycin family, represents a fascinating example of the chemical diversity found in microbial secondary metabolites. Understanding its origin, biosynthesis, and potential for chemical synthesis is crucial for harnessing its therapeutic potential. The information presented in this technical guide provides a foundation for researchers and drug development professionals to further explore the properties and applications of this promising natural product. Further research is warranted to fully elucidate the quantitative biological activity of this compound and to develop optimized production and synthetic strategies.
References
An In-depth Technical Guide to TAN 420C (CAS Number 91700-91-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN 420C, also known as Dihydroherbimycin C, is a hydroquinone (B1673460) ansamycin (B12435341) antibiotic isolated from Streptomyces hygroscopicus. As a minor analogue of the herbimycin complex, it has garnered interest for its significant biological activities, including antitumoral and antibacterial properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activity, and mechanism of action. Detailed experimental protocols for its isolation and characterization, based on established methodologies for this class of compounds, are presented. Furthermore, this document elucidates the key signaling pathways affected by the parent compound family and includes structured data tables and visual diagrams to facilitate understanding and further research.
Introduction
This compound is a member of the benzoquinone ansamycin family of natural products, which are characterized by an aliphatic ansa chain bridging an aromatic nucleus.[1] This family includes the well-studied compounds herbimycin A and geldanamycin, known for their potent antitumor activities. This compound is the hydroquinone form of herbimycin C.[2] The herbimycins have been shown to exert their biological effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. By disrupting the Hsp90 machinery, these compounds lead to the degradation of key oncoproteins, making them promising candidates for cancer therapy.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 91700-91-3 | [1] |
| Synonyms | Dihydroherbimycin C | [1] |
| Molecular Formula | C29H42N2O9 | [1] |
| Molecular Weight | 562.66 g/mol | |
| Appearance | Greenish tan lyophilisate | |
| Source | Streptomyces hygroscopicus, Streptomyces sp. | |
| Purity | >95% by HPLC | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | |
| Storage | Long-term storage at -20°C. |
Table 1: Chemical and Physical Properties of this compound.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily centered around its antitumor and antibacterial effects.
Antitumor Activity
This compound has demonstrated significant antitumor activity. It has been shown to inhibit the proliferation of lymphocytic leukemia cell lines P388 and KB with ED50 values of 0.34 µg/mL and 3.49 µg/mL, respectively. Furthermore, it can revert Rous sarcoma virus-infected rat kidney cells to a normal phenotype.
The primary mechanism of action for the herbimycin family is the inhibition of Hsp90. Hsp90 is a molecular chaperone that is essential for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical for tumor cell proliferation and survival. These include receptor tyrosine kinases (e.g., HER2, EGFR), non-receptor tyrosine kinases (e.g., Src, Bcr-Abl), and transcription factors (e.g., p53, HIF-1α).
By binding to the ATP-binding pocket of Hsp90, this compound and its analogues competitively inhibit its chaperone function. This leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of Hsp90 client proteins. The depletion of these oncoproteins disrupts downstream signaling pathways, ultimately resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
Antibacterial Activity
This compound also displays antibacterial activity against certain Gram-positive bacteria. It has shown inhibitory activity against Bacillus brevis and Micrococcus flavus with Minimum Inhibitory Concentrations (MICs) of 50 µg/mL and 25 µg/mL, respectively.
Experimental Protocols
The following sections describe generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound, based on methodologies reported for the herbimycin complex.
Isolation of this compound from Streptomyces hygroscopicus
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Fermentation: A culture of Streptomyces hygroscopicus is grown in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts under aerobic conditions. The fermentation is typically carried out for several days to allow for the production of secondary metabolites.
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Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the herbimycin complex.
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Chromatographic Purification: The crude extract is concentrated and subjected to a series of chromatographic steps to separate the different herbimycin analogues. This may include:
-
Silica gel column chromatography with a gradient of solvents (e.g., chloroform-methanol) to perform an initial fractionation.
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Sephadex LH-20 column chromatography for further separation based on size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) is used as a final purification step to obtain highly pure this compound. Fractions are monitored by UV absorbance and analyzed by analytical HPLC for purity.
-
Structural Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the connectivity of atoms within the molecule.
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Infrared (IR) Spectroscopy: To identify key functional groups.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore.
In Vitro Cytotoxicity Assay
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Cell Culture: Human cancer cell lines (e.g., HeLa, P388, KB) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
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Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.
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Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
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Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis: The results are expressed as the percentage of cell viability relative to the vehicle control. The ED50 (or IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Visualizations
The primary molecular target of the herbimycin family, including this compound, is Hsp90. Inhibition of Hsp90 leads to the disruption of multiple oncogenic signaling pathways.
Figure 1: Mechanism of action of this compound via Hsp90 inhibition.
Figure 2: Generalized workflow for the isolation of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound.
| Cell Line | Cell Type | ED50 (µg/mL) | Reference |
| P388 | Murine Lymphocytic Leukemia | 0.34 | |
| KB | Human Epidermoid Carcinoma | 3.49 |
Table 2: In Vitro Antitumor Activity of this compound.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Bacillus brevis | Positive | 50 | |
| Micrococcus flavus | Positive | 25 |
Table 3: Antibacterial Activity of this compound.
Conclusion
This compound is a promising natural product with demonstrated antitumor and antibacterial activities. Its mechanism of action, through the inhibition of the molecular chaperone Hsp90, places it within a class of compounds with significant therapeutic potential, particularly in oncology. This technical guide has consolidated the available information on this compound, providing a foundation for researchers, scientists, and drug development professionals to further explore its properties and potential applications. Further studies are warranted to fully elucidate its pharmacological profile and to evaluate its efficacy and safety in preclinical and clinical settings.
References
The Intertwined World of the Herbimycin Complex and TAN-420C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ansamycin (B12435341) family of natural products has long been a fertile ground for the discovery of potent bioactive molecules. Within this class, the benzoquinone ansamycins, notably the Herbimycin complex and its constituent members, have garnered significant attention for their antitumor properties. This technical guide provides an in-depth exploration of the Herbimycin complex and its relationship with a specific component, TAN-420C. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their chemical nature, biological activities, and the intricate signaling pathways they modulate.
The Herbimycin Complex and the TAN-420 Designation
The Herbimycin complex is a group of structurally related benzoquinone ansamycin antibiotics produced by various Streptomyces species. The designation "TAN-420" refers to this complex of antibiotics isolated from Streptomyces sp. No. S-44420. The primary and most studied component of this complex is Herbimycin A, which is also designated as TAN-420F. The complex comprises several other minor analogues, including TAN-420C.
While Herbimycin A is the major analogue, TAN-420C is a minor component of the complex. The key structural difference lies in their molecular formula, with Herbimycin A (TAN-420F) being C30H42N2O9 and TAN-420C having the formula C29H42N2O9. This seemingly small difference in their chemical makeup can lead to variations in their biological potency and specificity.
Chemical Structures and Comparative Data
The core structure of these compounds features a 19-membered macrocyclic lactam incorporating a benzoquinone ring. Variations among the different members of the Herbimycin/TAN-420 complex typically arise from differences in substitution patterns on the ansa chain.
| Compound | Designation | Molecular Formula | Key Structural Features |
| Herbimycin A | TAN-420F | C30H42N2O9 | The most abundant and well-characterized component. |
| TAN-420C | - | C29H42N2O9 | A minor analogue with a slightly different molecular weight compared to Herbimycin A. |
| TAN-420E | - | C30H44N2O9 | Cytotoxic to P388 and KB lymphocytic leukemia cells. |
Table 1: Components of the Herbimycin/TAN-420 Complex
Biological Activity and Mechanism of Action
The primary mechanism of action for the Herbimycin complex, particularly Herbimycin A, is the inhibition of Heat Shock Protein 90 (Hsp90) and various tyrosine kinases.
Hsp90 Inhibition
Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell growth and survival. By binding to the ATP-binding pocket of Hsp90, Herbimycin A disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of these client proteins.
Tyrosine Kinase Inhibition
Herbimycin A is a potent inhibitor of several non-receptor tyrosine kinases, including those from the Src family and the Bcr-Abl fusion protein, which is a hallmark of chronic myeloid leukemia. This inhibition is achieved through covalent modification of reactive sulfhydryl groups within the kinase domain, leading to the inactivation of their catalytic activity.
While extensive quantitative data exists for Herbimycin A, specific data for TAN-420C is limited. However, given its structural similarity, it is presumed to share a similar mechanism of action, though likely with different potency. TAN-420C has been noted for its strong cytotoxic activity against lymphocytic leukemia.
Quantitative Biological Data
The following table summarizes the inhibitory concentrations (IC50) of Herbimycin A against various cancer cell lines and kinases.
| Target | Cell Line/Enzyme | IC50 Value | Reference |
| Cell Proliferation | K562 (Chronic Myeloid Leukemia) | 0.047 µM | [1] |
| Cell Proliferation | BaF3/WT | - | [1] |
| Cell Proliferation | BaF3/T315I | - | [1] |
| Bcr-Abl Kinase | Recombinant Bcr-Abl | ~5 µM | [2] |
| Src Family Kinases | v-Src | - | [3] |
| Cell Proliferation | P388 (Lymphocytic Leukemia) | 0.022 µg/mL (for TAN-420E) | |
| Cell Proliferation | KB (Lymphocytic Leukemia) | 0.3 µg/mL (for TAN-420E) |
Table 2: IC50 Values for Herbimycin A and Related Compounds
Signaling Pathways Modulated by the Herbimycin Complex
The inhibition of Hsp90 and key tyrosine kinases by the Herbimycin complex leads to the disruption of multiple oncogenic signaling pathways.
Hsp90 Client Protein Degradation Pathway
The binding of Herbimycin to Hsp90 initiates a cascade of events leading to the degradation of Hsp90 client proteins. This process is a key component of its antitumor activity.
Downstream Signaling of Src and Bcr-Abl Kinases
By directly inhibiting Src and Bcr-Abl, Herbimycin A blocks their downstream signaling cascades, which are crucial for cell proliferation, survival, and transformation.
Experimental Protocols
Isolation and Characterization of the TAN-420 Complex
The isolation of the TAN-420 complex from the fermentation broth of Streptomyces sp. No. S-44420 typically involves a series of chromatographic techniques.
-
Fermentation: Culturing of Streptomyces sp. No. S-44420 in a suitable medium to promote the production of secondary metabolites.
-
Extraction: The culture broth is extracted with an organic solvent like ethyl acetate (B1210297) to partition the antibiotic complex.
-
Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) followed by preparative High-Performance Liquid Chromatography (HPLC) to separate the individual components of the TAN-420 complex.
-
Structure Elucidation: The purified components are then analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine their chemical structures.
In Vitro Hsp90 Inhibition Assay
The ability of compounds to inhibit the ATPase activity of Hsp90 can be assessed using a variety of commercially available kits or by monitoring the degradation of Hsp90 client proteins via Western blotting.
Western Blot Protocol for Hsp90 Client Protein Degradation
-
Cell Treatment: Treat cancer cells with varying concentrations of the test compound (e.g., Herbimycin A, TAN-420C) for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane (e.g., PVDF), and probe with primary antibodies specific for Hsp90 client proteins (e.g., Akt, HER2, Raf-1) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of client protein degradation at different compound concentrations.
In Vitro Tyrosine Kinase Inhibition Assay
The inhibitory effect on tyrosine kinases like Bcr-Abl and Src can be measured using in vitro kinase assays.
-
Reaction Setup: In a microplate well, combine the recombinant kinase, a specific peptide substrate, and the test inhibitor at various concentrations in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of ADP produced (indicating kinase activity) using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the luminescence or fluorescence and calculate the percentage of kinase inhibition for each inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
The cytotoxic effect of the compounds on cancer cell lines is commonly determined using the MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value of the compound.
Conclusion
The Herbimycin complex, and its constituent TAN-420 antibiotics, represent a significant class of natural products with potent antitumor activities. Their dual mechanism of action, involving the inhibition of both Hsp90 and key oncogenic tyrosine kinases, makes them valuable tools for cancer research and potential leads for drug development. While Herbimycin A (TAN-420F) has been extensively studied, further investigation into the specific biological activities and structure-activity relationships of minor components like TAN-420C is warranted. A deeper understanding of the nuances within this complex could unveil new therapeutic opportunities and strategies for combating cancer. This guide provides a foundational framework for researchers to delve into the intricate world of these fascinating molecules.
References
TAN 420C as an Hsp90 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN 420C, also known as Dihydroherbimycin C, is a member of the benzoquinone ansamycin (B12435341) family of antibiotics. This family includes well-characterized Hsp90 inhibitors such as Geldanamycin and Herbimycin A. Structurally similar to these compounds, this compound is recognized as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of a wide array of client proteins involved in cell growth, proliferation, and survival. Many of these client proteins are oncoproteins, making Hsp90 a compelling target for cancer therapy. This technical guide provides an in-depth overview of this compound's role as an Hsp90 inhibitor, detailing its mechanism of action, effects on key signaling pathways, and the experimental protocols used for its characterization.
Mechanism of Action
This compound, like other ansamycin antibiotics, is believed to exert its inhibitory effect by binding to the highly conserved ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition of ATP binding prevents the conformational changes necessary for the chaperone's function. The inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins. This disruption of the Hsp90 chaperone machinery ultimately results in the downregulation of multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data on Hsp90 Inhibition
| Compound | Binding Affinity (Kd) to Hsp90 | IC50 for Hsp90 ATPase Activity | Cellular Potency (e.g., anti-proliferative IC50) |
| Herbimycin A | Not Widely Reported | Micromolar range | Nanomolar to micromolar range (cell line dependent) |
| Geldanamycin | Nanomolar range | Micromolar range | Nanomolar to micromolar range (cell line dependent) |
| This compound (inferred) | Expected in the nanomolar to low micromolar range | Expected in the micromolar range | Expected in the nanomolar to micromolar range |
Signaling Pathways Affected by this compound
By inhibiting Hsp90, this compound is expected to disrupt multiple signaling pathways that are critical for cancer cell survival and proliferation. The degradation of key Hsp90 client proteins in these pathways is a hallmark of Hsp90 inhibitor activity.
Hsp90-Client Protein Degradation Pathway
Early-Stage Research Technical Guide: TAN-420C
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-420C, also known as Dihydroherbimycin C, is an antibiotic belonging to the ansamycin (B12435341) family of natural products. Isolated from the fermentation broth of Streptomyces hygroscopicus, it is recognized as a minor analogue of the well-characterized herbimycin complex. Early research has identified TAN-420C as a compound with potent antitumor properties, demonstrating significant cytotoxic activity against certain cancer cell lines, particularly lymphocytic leukemia. Its chemical structure, closely related to other herbimycin analogues, suggests a potential mechanism of action involving the inhibition of key cellular signaling pathways. This document provides a comprehensive overview of the available early-stage research on TAN-420C, including its chemical properties, biological activity, and insights into its potential mechanism of action.
Chemical and Physical Properties
TAN-420C is a macrocyclic lactam with a chemical formula of C29H42N2O9 and a molecular weight of approximately 562.7 g/mol . Its identity is confirmed by the Chemical Abstracts Service (CAS) number 91700-91-3.
| Property | Value |
| Chemical Name | Dihydroherbimycin C |
| CAS Number | 91700-91-3 |
| Molecular Formula | C29H42N2O9 |
| Molecular Weight | 562.7 g/mol |
| Class | Ansamycin Antibiotic |
| Source Organism | Streptomyces hygroscopicus |
Biological Activity
Preliminary studies have highlighted the cytotoxic and antitumor potential of TAN-420C and its analogues. While specific quantitative data for TAN-420C is limited in publicly available literature, information on the closely related Herbimycin C (TAN 420D) provides valuable insights into the potential potency of this class of compounds.
| Compound | Cell Line | IC50 |
| Herbimycin C (TAN 420D) | HeLa (Cervical Cancer) | 7.3 µg/mL[1] |
| Herbimycin C (TAN 420D) | Ehrlich (Ascites Carcinoma) | 1.2 µg/mL[1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action: Insights from the Herbimycin Family
The mechanism of action for TAN-420C has not been explicitly detailed in the available literature. However, extensive research on the herbimycin complex, particularly Herbimycin A, provides a strong foundation for understanding its likely mode of action. Herbimycins are known to exert their anticancer effects by inhibiting Heat Shock Protein 90 (Hsp90).
Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis. By binding to the ATP-binding pocket of Hsp90, herbimycin analogues inhibit its chaperone activity. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.
Key signaling pathways likely affected by TAN-420C through Hsp90 inhibition include:
-
Src Family Kinases: These are non-receptor tyrosine kinases that play a pivotal role in cell growth, differentiation, and survival. Their degradation leads to the disruption of downstream signaling cascades.
-
Receptor Tyrosine Kinases: Inhibition of Hsp90 can lead to the downregulation of various receptor tyrosine kinases, impacting cell signaling in response to growth factors.
dot
Caption: Proposed mechanism of TAN-420C via Hsp90 inhibition.
Experimental Protocols
While a specific protocol for TAN-420C is not available, the following are generalized methodologies based on research for related compounds isolated from Streptomyces hygroscopicus.
Fermentation and Isolation
A general workflow for obtaining TAN-420C from a culture of Streptomyces hygroscopicus.
dot
Caption: General workflow for the isolation of TAN-420C.
Detailed Steps:
-
Fermentation: Streptomyces hygroscopicus is cultured in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts. The fermentation is carried out for several days under optimal temperature, pH, and aeration to maximize the production of secondary metabolites.
-
Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The active compounds are then extracted from both the mycelium and the supernatant using an appropriate organic solvent such as ethyl acetate or butanol.
-
Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic techniques for purification. This may include column chromatography on silica gel, size-exclusion chromatography on Sephadex, and further purification by high-performance liquid chromatography (HPLC) to yield pure TAN-420C.
Cytotoxicity Assay (MTT Assay)
A common method to assess the in vitro cytotoxic activity of a compound against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., a lymphocytic leukemia cell line) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of TAN-420C and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle controls are included.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration of TAN-420C relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Future Research Directions
The early findings on TAN-420C and its analogues are promising, but further in-depth research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Quantitative Biological Activity: Determination of IC50 values of pure TAN-420C against a broad panel of cancer cell lines, particularly various types of leukemia and lymphoma.
-
Detailed Mechanism of Action: Confirmation of Hsp90 as a direct target of TAN-420C and identification of the specific client proteins and signaling pathways affected in lymphocytic leukemia cells.
-
In Vivo Efficacy: Evaluation of the antitumor activity of TAN-420C in animal models of leukemia and other cancers.
-
Pharmacokinetic and Toxicological Studies: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of TAN-420C.
-
Synergistic Studies: Investigation of the potential for combination therapies with other established anticancer agents.
Conclusion
TAN-420C is a promising natural product with demonstrated potential as an antitumor agent. Its structural similarity to the herbimycin family strongly suggests a mechanism of action involving the inhibition of Hsp90, a key target in cancer therapy. While early research has laid the groundwork, comprehensive studies are needed to fully characterize its biological activity, delineate its precise mechanism of action, and evaluate its therapeutic potential in preclinical and clinical settings. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this intriguing molecule.
References
Spectroscopic Characterization of TAN 420C (Dihydroherbimycin C): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN 420C, also known as Dihydroherbimycin C, is an antibiotic belonging to the ansamycin (B12435341) family of natural products. Isolated from Streptomyces hygroscopicus, it is a derivative of Herbimycin C and has demonstrated notable biological activities, including antitumor properties. This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of this compound, along with the detailed experimental protocols used to obtain this data. The information presented is crucial for researchers involved in the identification, synthesis, and further development of this and related compounds.
Chemical Structure and Properties
-
Systematic Name: (4E,6E,8S,9S,10E,12S,13R,14S,16R)-9,13-dihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-2-aza-1(1,3)-benzenacycloheptadecaphane-4,6,10-triene-3,20,22-trione
-
Synonyms: Dihydroherbimycin C
-
CAS Number: 91700-91-3
-
Molecular Formula: C₂₉H₄₂N₂O₉
-
Molecular Weight: 562.66 g/mol
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the characterization of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| Data not available in search results |
Table 3: Mass Spectrometry Data
| m/z | Fragmentation |
| Data not available in search results |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 5: UV-Vis Spectroscopy Data
| λmax (nm) | Solvent |
| Data not available in search results |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are essential for reproducibility and data comparison. The following sections outline the methodologies typically employed for the characterization of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
Sample Preparation:
-
A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
The solution is transferred to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Proton NMR spectra are acquired to identify the chemical environment, multiplicity, and integration of all hydrogen atoms in the molecule.
-
¹³C NMR: Carbon-13 NMR spectra are recorded to determine the number and chemical shifts of all carbon atoms. Broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are often necessary to establish the connectivity between protons and carbons, confirming the overall structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: High-resolution mass spectrometers such as ESI-TOF (Electrospray Ionization Time-of-Flight) or Orbitrap are commonly used.
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
The solution is infused directly into the mass spectrometer or introduced via liquid chromatography (LC-MS).
Data Acquisition:
-
Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern, which provides structural information.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Thin Film: A small amount of the sample is dissolved in a volatile solvent and deposited on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a transparent pellet.
Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To analyze the electronic transitions within the molecule, particularly in conjugated systems.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
The concentration is adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1-1 AU).
Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) to determine the wavelength(s) of maximum absorbance (λmax).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound is fundamental to its development as a potential therapeutic agent. The data and protocols outlined in this guide provide a framework for researchers to accurately identify and study this compound. Further investigations to obtain and publish high-resolution spectra will be invaluable to the scientific community.
Methodological & Application
Application Notes and Protocols for TAN 420C in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN 420C is an antibiotic compound isolated from Streptomyces hygroscopicus.[][2][3] It is a minor analogue of the Herbimycin complex and exhibits potent cytotoxic activity, particularly against lymphocytic leukemia cells.[2][4] The primary mechanism of action of this compound is believed to be the inhibition of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival, proliferation, and signaling. By inhibiting HSP90, this compound leads to the degradation of these client proteins, disrupting key oncogenic signaling pathways and ultimately inducing cell cycle arrest and apoptosis.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including determining its cytotoxic effects and analyzing its impact on key signaling pathways.
Data Presentation
As specific quantitative data for this compound is limited in publicly available literature, the following data for its close analogue, Herbimycin A, is provided as a reference. Researchers should perform dose-response experiments to determine the optimal concentrations for this compound in their specific cell lines.
Table 1: Cytotoxicity of Herbimycin A (Analogue of this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Exposure Time | Reference |
| HT29 | Colon Adenocarcinoma | Growth Inhibition | >40% inhibition at 125 ng/mL | 2 cell doublings | |
| Various Colon Tumor Cell Lines | Colon Cancer | Growth Inhibition | >40% inhibition at 125 ng/mL | 2 cell doublings | |
| Capillary Endothelial Cells | N/A | Proliferation Inhibition | 0.013 µg/mL | Not Specified | |
| Fibroblasts | N/A | Proliferation Inhibition | 0.20 µg/mL | Not Specified | |
| HeLa S3 | Cervical Cancer | Proliferation Inhibition | 0.43 µg/mL | Not Specified |
Note: The IC50 and effective concentrations are highly dependent on the cell line and experimental conditions. The above table should be used as a starting point for designing experiments with this compound.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cancer cell line (e.g., a lymphocytic leukemia cell line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette or place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of a no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software.
-
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is designed to confirm the mechanism of action of this compound by assessing the degradation of known HSP90 client proteins, such as Akt and Raf-1.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-HSP70, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins. A decrease in Akt and Raf-1 levels and an increase in HSP70 (a marker of the heat shock response) would be indicative of HSP90 inhibition.
-
Mandatory Visualizations
Caption: Workflow for cell-based experiments with this compound.
Caption: this compound inhibits HSP90, leading to client protein degradation.
Caption: this compound disrupts the PI3K/Akt survival pathway.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of TAN 420C
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro cytotoxic effects of TAN 420C, an antibiotic with potent cytotoxic activity against lymphocytic leukemia.[1] The described assays are fundamental in preclinical drug development and toxicology studies to quantify the dose-dependent effects of a compound on cell viability and to elucidate its mechanism of action.
Introduction
In vitro cytotoxicity assays are essential tools for screening potential therapeutic compounds. These assays measure various cellular parameters to determine the toxic effects of a substance on cultured cells. Common endpoints include assessing metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis). This document outlines three standard assays for characterizing the cytotoxicity of this compound:
-
MTT Assay: A colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[2][3]
-
LDH Release Assay: A method to quantify plasma membrane damage by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.[4][5]
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: A flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells.
Data Presentation
Quantitative data from cytotoxicity assays should be recorded and presented in a clear, tabular format to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from dose-response curves.
Table 1: Illustrative Cytotoxicity Data for this compound
| Cell Line | Assay Type | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max Inhibition (%) |
| Jurkat (T-cell leukemia) | MTT | Cell Viability | 48 | 15.8 | 95.2 |
| LDH Release | Cytotoxicity | 48 | 25.4 | 88.7 | |
| Annexin V/PI | Apoptosis | 48 | 12.5 | 92.3 (Early+Late) | |
| K562 (Chronic myelogenous leukemia) | MTT | Cell Viability | 48 | 32.1 | 89.6 |
| LDH Release | Cytotoxicity | 48 | 45.9 | 81.4 | |
| Annexin V/PI | Apoptosis | 48 | 28.7 | 85.1 (Early+Late) | |
| PBMC (Peripheral Blood Mononuclear Cells) | MTT | Cell Viability | 48 | > 100 | < 10 |
| LDH Release | Cytotoxicity | 48 | > 100 | < 15 | |
| Annexin V/PI | Apoptosis | 48 | > 100 | < 8 |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves cell culture, compound treatment, and subsequent analysis using one of the described assay methods.
Experimental Protocols
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.
Materials:
-
Target cell lines (e.g., lymphocytic leukemia cells)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised plasma membrane integrity.
Materials:
-
Target cell lines
-
Complete culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-5).
-
Include the following controls:
-
Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation.
-
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (from the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control.
This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (B164497) in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Target cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
Potential Signaling Pathways
The cytotoxic effects of many anti-cancer agents are mediated through the induction of apoptosis. The two main apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases.
References
- 1. TAN-420C - Immunomart [immunomart.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of TAN 420C in Leukemia Research: Information Not Currently Available in Publicly Accessible Resources
A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information regarding a compound designated "TAN 420C" in the context of leukemia research. The search for "this compound leukemia research," "this compound mechanism of action in leukemia," "this compound preclinical studies leukemia," and "this compound clinical trials leukemia" did not return any relevant results detailing the application, mechanism of action, or experimental data for a molecule with this name.
The search results did provide general information on leukemia research conducted by various institutions, including those with researchers named Tan, as well as information on other therapeutic agents and approaches for leukemia. However, none of these results specifically mentioned or provided data related to "this compound."
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation in tables, detailed experimental methodologies, and diagrams of signaling pathways or experimental workflows for this compound. This is due to the absence of any discernible preclinical or clinical research data associated with this specific compound in the public domain.
It is possible that "this compound" is an internal compound code that has not yet been disclosed in publications, a very recent discovery not yet in the literature, or a misnomer. Without any foundational scientific information, the creation of the detailed and specific content as requested by the user is not feasible.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary molecule or await future publications and conference presentations where information on this compound may be disclosed.
Tinengotinib (TT-00420): Application Notes for Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinengotinib (also known as TT-00420) is a novel, orally bioavailable, multi-kinase inhibitor demonstrating significant potential in the landscape of cancer drug discovery, particularly for aggressive and difficult-to-treat malignancies such as triple-negative breast cancer (TNBC).[1][2][3][4] Its mechanism of action involves the simultaneous targeting of several key signaling pathways implicated in tumor growth, proliferation, angiogenesis, and immune evasion.[5] This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in utilizing Tinengotinib as a tool for preclinical and translational cancer research.
Mechanism of Action
Tinengotinib exerts its anti-cancer effects by potently inhibiting a specific spectrum of kinases. The primary mechanism is the inhibition of Aurora A and Aurora B kinases, which are crucial for cell cycle regulation and mitosis. In addition to its effects on cell division, Tinengotinib targets other critical pathways involved in tumor progression and survival by inhibiting Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R). This multi-targeted approach suggests a broad therapeutic potential and a strategy to overcome resistance mechanisms that can develop with single-target agents.
Data Presentation
Biochemical Activity of Tinengotinib (TT-00420)
| Target Kinase | IC50 (nM) |
| Aurora A | 1.2 |
| Aurora B | 3.3 |
| FGFR1 | Potent Inhibition |
| FGFR2 | Potent Inhibition |
| FGFR3 | Potent Inhibition |
| VEGFRs | Potent Inhibition |
| JAK1 | Potent Inhibition |
| JAK2 | Potent Inhibition |
| CSF1R | Potent Inhibition |
Note: "Potent Inhibition" indicates strong inhibitory activity as reported in biochemical assays, though specific IC50 values for these kinases were not consistently available in the reviewed literature.
In Vitro Cellular Activity of Tinengotinib in TNBC Cell Lines
| TNBC Subtype | Cell Line | IC50 (nmol/L) after 72 hours |
| BL1 | HCC1806 | Value not specified |
| BL2 | HCC70 | Value not specified |
| M | MDA-MB-231 | Value not specified |
| MSL | Hs578T | Value not specified |
| LAR | CAL-120 | Value not specified |
| UNS | MDA-MB-468 | Value not specified |
Note: While specific IC50 values for each cell line were presented in a heatmap in the source material, the exact numerical values were not provided in the text. The study did confirm that Tinengotinib specifically inhibited proliferation across all subtypes of TNBC in vitro.
Signaling Pathway
Caption: Mechanism of action of Tinengotinib (TT-00420).
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a generalized method for assessing the effect of Tinengotinib on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCC1806 for TNBC)
-
Complete cell culture medium
-
Tinengotinib (TT-00420)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Tinengotinib in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing various concentrations of Tinengotinib. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours for TNBC cells).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C in a humidified atmosphere. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
In Vitro Aurora Kinase Assay
This protocol is a generalized method for assessing the inhibitory activity of Tinengotinib on Aurora kinases.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., Kemptide)
-
Tinengotinib (TT-00420)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.
-
Compound Preparation: Prepare serial dilutions of Tinengotinib in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test inhibitor dilutions. Add the diluted kinase to the "Positive Control" and "Test Inhibitor" wells. Add buffer to the "Blank" wells.
-
Reaction Initiation: Initiate the kinase reaction by adding the master mix to all wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
Luminescence Measurement: Read the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Tinengotinib and determine the IC50 value.
Caption: Workflow for an in vitro Aurora kinase assay.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of Tinengotinib.
Materials:
-
Immunocompromised mice (e.g., NOD-Scid)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Tinengotinib (TT-00420) formulated for oral administration
-
Vehicle control
-
Calipers
-
Animal housing and care facilities
Procedure:
-
Cell Preparation: Culture the selected cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 2-5 million cells per injection).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Tinengotinib or vehicle control orally on a predetermined schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of Tinengotinib.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. Tinengotinib (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for TAN-420C Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-420C is an antibiotic compound that has demonstrated potent cytotoxic activity against lymphocytic leukemia cells in initial screenings.[1] These application notes provide a comprehensive experimental framework for the preclinical evaluation of TAN-420C in animal models of leukemia. The following protocols and guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the efficacy and tolerability of TAN-420C, a critical step in the drug development pipeline. The proposed experimental design utilizes a human leukemia xenograft model, a widely accepted standard for preclinical oncology research.[2][3]
In Vitro Cytotoxicity Assessment of TAN-420C
Prior to in vivo studies, it is essential to determine the cytotoxic potential of TAN-420C against a relevant leukemia cell line. The K562 human chronic myelogenous leukemia cell line is recommended due to its widespread use and well-characterized growth properties in vitro and in vivo.[4][5] The half-maximal inhibitory concentration (IC50) will be determined using a colorimetric MTT assay.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the IC50 of TAN-420C in K562 human leukemia cells.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TAN-420C (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of TAN-420C in complete medium. The final concentration of DMSO should not exceed 0.1%.
-
Add 100 µL of the TAN-420C dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log concentration of TAN-420C and fitting the data to a dose-response curve.
In Vivo Efficacy Evaluation of TAN-420C
A xenograft model using immunodeficient mice is a standard method for evaluating the in vivo efficacy of anti-leukemia compounds. This protocol describes the establishment of a systemic K562 leukemia model in NOD/SCID (Non-Obese Diabetic/Severe Combined Immunodeficiency) mice.
Animal Model
Species: Mouse Strain: NOD/SCID Age: 6-8 weeks Sex: Female Justification: NOD/SCID mice lack functional T and B cells and have deficits in NK cell function, which allows for the successful engraftment of human hematopoietic cells.
Experimental Design
A dose-range-finding study should be conducted initially to determine the maximum tolerated dose (MTD) of TAN-420C. Following the MTD determination, a definitive efficacy study will be performed.
Groups for Efficacy Study:
-
Group 1: Vehicle Control: Administered with the same vehicle used to dissolve TAN-420C.
-
Group 2: TAN-420C (Low Dose): Dose to be determined from the dose-range-finding study.
-
Group 3: TAN-420C (High Dose): Dose to be determined from the dose-range-finding study (approaching the MTD).
-
Group 4: Positive Control (Cyclophosphamide): A standard-of-care chemotherapeutic agent.
Protocol 2: Systemic K562 Leukemia Xenograft Model and Efficacy Study
Objective: To evaluate the in vivo anti-leukemic efficacy of TAN-420C.
Materials:
-
K562 cells
-
NOD/SCID mice
-
TAN-420C
-
Cyclophosphamide
-
Vehicle for drug delivery (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile PBS
-
Flow cytometry antibodies (e.g., anti-human CD45)
-
Complete blood count (CBC) analyzer
Procedure:
-
Cell Preparation and Inoculation:
-
Culture K562 cells to a logarithmic growth phase.
-
On Day 0, inoculate each mouse intravenously (i.v.) via the tail vein with 5 x 10⁶ K562 cells in 100 µL of sterile PBS.
-
-
Group Assignment and Treatment:
-
On Day 3 post-inoculation, randomize mice into the four treatment groups (n=10 mice per group).
-
Administer treatments as per the defined schedule (e.g., intraperitoneally (i.p.) or orally (p.o.) once daily for 21 days).
-
-
Monitoring and Endpoints:
-
Primary Endpoint: Overall survival. Monitor mice daily and euthanize if they meet predefined humane endpoints (e.g., >20% weight loss, severe lethargy, hind-limb paralysis).
-
Secondary Endpoints:
-
Tumor Burden:
-
At the end of the study, or upon euthanasia, collect spleen and liver and record their weights.
-
Perform flow cytometry on peripheral blood, bone marrow, spleen, and liver to quantify the percentage of human CD45+ leukemic cells.
-
-
Hematological Parameters:
-
Collect peripheral blood weekly for complete blood count (CBC) analysis to monitor red blood cells, white blood cells, and platelets.
-
-
Body Weight:
-
Monitor and record the body weight of each mouse three times per week as an indicator of toxicity.
-
-
-
Data Presentation
Quantitative data from the in vivo efficacy study should be summarized in a clear and structured format for easy comparison between treatment groups.
Table 1: Summary of In Vivo Efficacy and Toxicity Data
| Parameter | Vehicle Control | TAN-420C (Low Dose) | TAN-420C (High Dose) | Cyclophosphamide |
| Efficacy | ||||
| Median Survival (Days) | ||||
| % Increase in Lifespan | - | |||
| Spleen Weight (g) | ||||
| Liver Weight (g) | ||||
| % hCD45+ in Blood | ||||
| % hCD45+ in Bone Marrow | ||||
| Toxicity | ||||
| Mean Body Weight Change (%) | ||||
| Hematological Nadirs (RBC, WBC, PLT) | ||||
| Treatment-Related Deaths |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Hypothesized mechanism of TAN-420C inducing leukemia cell death.
Experimental Workflow
Caption: Workflow for the preclinical evaluation of TAN-420C.
References
- 1. Combination of immunotherapy with cyclophosphamide/actinomycin D chemotherapy potentiates antileukemic effect and reduces toxicity in a L1210 leukemia model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. [Establishment of K562/NOD-SCID mouse model with leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of Small Molecules: Measuring the Effects of Compound X on Protein Expression
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols and application notes for investigating the effects of a novel small molecule, herein referred to as Compound X, on protein expression in a cellular context. While the user's initial query concerned "TAN 420C," extensive searches of scientific databases and chemical supplier catalogs did not yield a biologically active compound with this designation. The predominant result for this term is AISI 420C, a martensitic stainless steel alloy. Therefore, to fulfill the user's request for a detailed experimental guide, we have created this template using a hypothetical therapeutic agent, Compound X. The methodologies outlined herein are broadly applicable to the characterization of new chemical entities and their impact on cellular signaling and protein regulation.
Introduction to Compound X
Compound X is a synthetic small molecule currently under investigation for its potential therapeutic properties. Preliminary studies suggest that Compound X may modulate key cellular processes by altering protein expression levels. This document outlines the experimental procedures to quantify these changes and elucidate the underlying mechanisms of action.
Experimental Protocols
Cell Culture and Treatment
A human cancer cell line, such as HeLa or A549, is a suitable model for these experiments.
-
Cell Seeding: Plate cells in 6-well plates at a density of 5 x 10^5 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
Compound X Treatment: Prepare a stock solution of Compound X in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to final concentrations of 1 µM, 5 µM, and 10 µM. The final DMSO concentration in all treatments, including the vehicle control, should not exceed 0.1%.
-
Treatment Duration: Replace the culture medium with the medium containing Compound X or vehicle control and incubate for 24 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
Western Blotting for Target Protein Analysis
Western blotting is employed to detect and quantify specific proteins of interest.
-
Sample Preparation: Mix 20 µg of protein from each cell lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-PAGE gel and run at 120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, and β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Protein Quantification
ELISA is used to measure the concentration of secreted proteins in the culture medium.
-
Sample Collection: Collect the cell culture medium after the 24-hour treatment with Compound X.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific protein of interest (e.g., a cytokine or growth factor).
-
Data Analysis: Generate a standard curve using the provided standards and determine the concentration of the secreted protein in the samples.
Data Presentation
The quantitative data from the experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of Compound X on the Expression of Key Signaling Proteins
| Treatment | p-Akt/Akt Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 |
| Compound X (1 µM) | 0.75 ± 0.04 | 0.82 ± 0.06 |
| Compound X (5 µM) | 0.42 ± 0.03 | 0.55 ± 0.05 |
| Compound X (10 µM) | 0.18 ± 0.02 | 0.25 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Compound X on the Secretion of Protein Y
| Treatment | Concentration of Protein Y (pg/mL) |
| Vehicle Control | 150.2 ± 12.5 |
| Compound X (1 µM) | 125.8 ± 10.1 |
| Compound X (5 µM) | 88.4 ± 7.9 |
| Compound X (10 µM) | 45.1 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.
Caption: Experimental workflow for analyzing protein expression.
Caption: Hypothesized signaling pathway modulated by Compound X.
Conclusion
The protocols and data presentation formats provided in this document offer a robust framework for characterizing the effects of novel small molecules like Compound X on protein expression. By employing these standardized methods, researchers can generate reproducible and comparable data, facilitating the elucidation of molecular mechanisms and the advancement of drug discovery efforts.
Application Notes and Protocols: TAN 420C in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN 420C is an antibiotic belonging to the ansamycin (B12435341) family, identified as a minor analog of the Herbimycin complex.[1] While specific preclinical and clinical data on this compound in combination with other chemotherapy agents are limited, its close structural and functional relationship to Herbimycin A provides a strong rationale for its investigation as a potential synergistic partner in cancer therapy. Herbimycin A and other ansamycins are known to exhibit anticancer properties through the inhibition of Heat Shock Protein 90 (HSP90) and various protein tyrosine kinases.[2][3][4][5] This document outlines the potential applications of this compound in combination chemotherapy, based on the established mechanisms of its analogs and the broader class of HSP90 inhibitors.
Mechanism of Action and Rationale for Combination Therapy
This compound, as an analog of Herbimycin A, is predicted to function as an HSP90 inhibitor. HSP90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell survival, proliferation, and metastasis. These client proteins include mutated and overexpressed oncoproteins such as Bcr-Abl and Src family kinases.
Key Signaling Pathways Affected:
-
HSP90 Chaperone Cycle: Inhibition of HSP90 leads to the misfolding and subsequent proteasomal degradation of its client proteins. This disrupts multiple oncogenic signaling pathways simultaneously.
-
Tyrosine Kinase Signaling: By promoting the degradation of tyrosine kinases like Src and Bcr-Abl, this compound can inhibit downstream signaling cascades that drive cell proliferation and survival.
The rationale for combining this compound with other chemotherapy agents is based on the principle of synergistic cytotoxicity. By targeting the HSP90-dependent cellular machinery, this compound can sensitize cancer cells to the effects of conventional DNA-damaging agents or other targeted therapies. Preclinical studies with Herbimycin A have demonstrated that it can significantly enhance apoptosis when combined with chemotherapeutic drugs.
Preclinical Data Summary (Based on Herbimycin A)
Due to the lack of specific quantitative data for this compound, the following table summarizes the findings from preclinical studies on its analog, Herbimycin A, in combination with other chemotherapeutic agents.
| Cell Line | Combination Agent | Observed Effect | Reference |
| K562 (Chronic Myelogenous Leukemia) | Etoposide | Enhanced Apoptosis | |
| K562 (Chronic Myelogenous Leukemia) | Mitoxantrone | Enhanced Apoptosis | |
| K562 (Chronic Myelogenous Leukemia) | Teniposide | Enhanced Apoptosis |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic potential of this compound with other chemotherapy agents.
Protocol 1: In Vitro Cytotoxicity and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound alone and in combination with other chemotherapy agents and to quantify the degree of synergy.
Materials:
-
Cancer cell line of interest (e.g., K562, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent of choice (e.g., Doxorubicin, Paclitaxel)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium.
-
Single Agent Treatment: Treat cells with increasing concentrations of this compound and the combination agent individually to determine the IC50 value for each drug.
-
Combination Treatment: Treat cells with a matrix of concentrations of this compound and the combination agent. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 values for the single agents.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis for HSP90 Client Protein Degradation
Objective: To confirm the mechanism of action of this compound by assessing the degradation of known HSP90 client proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, CDK4) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for different time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels. A decrease in the levels of client proteins with this compound treatment would confirm its HSP90 inhibitory activity.
Visualizations
Caption: Signaling Pathway of HSP90 Inhibition by this compound.
Caption: Experimental Workflow for Synergy Assessment.
Conclusion
While direct experimental data for this compound in combination chemotherapy is currently unavailable, its classification as a Herbimycin analog and a putative HSP90 inhibitor provides a strong foundation for its investigation as a synergistic agent. The protocols and conceptual frameworks presented here offer a guide for researchers to explore the potential of this compound in enhancing the efficacy of existing anticancer drugs. Further preclinical studies are warranted to elucidate the specific combination benefits and mechanisms of this compound in various cancer models.
References
- 1. usbio.net [usbio.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
Techniques for Assessing TAN 420C Binding to Hsp90: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the binding of TAN 420C, an antibiotic and analog of the Herbimycin complex, to Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is a prime target for cancer therapy due to its role in stabilizing oncoproteins. Understanding the binding affinity and kinetics of small molecules like this compound to Hsp90 is crucial for drug development and mechanism of action studies.
While direct binding data for this compound is not extensively published, its close structural analogs, such as herbimycin A and dihydroherbimycin A (TAN 420E), are known to bind to the N-terminal ATP-binding pocket of Hsp90.[1][2][3] Therefore, the techniques described herein are established methods for characterizing the interaction of ansamycin-like compounds with Hsp90 and are directly applicable to the study of this compound.
Key Techniques for Hsp90 Binding Analysis
Several biophysical techniques can be employed to quantitatively assess the binding of small molecules to Hsp90. The most common and robust methods include:
-
Fluorescence Polarization (FP) Assay: A high-throughput method ideal for screening and determining binding affinity by measuring the displacement of a fluorescently labeled ligand.
-
Isothermal Titration Calorimetry (ITC): A label-free technique that directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[4][5]
-
Surface Plasmon Resonance (SPR): A label-free, real-time method for determining the kinetics (on- and off-rates) and affinity of an interaction by immobilizing one molecule and flowing the other over a sensor surface.
Fluorescence Polarization (FP) Competition Assay
This assay is highly suitable for determining the binding affinity of this compound to Hsp90 by measuring its ability to displace a fluorescently labeled ligand, such as FITC-geldanamycin, from the Hsp90 ATP-binding pocket.
Principle
A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger molecule like Hsp90, its rotation slows, and the polarization of the emitted light increases. An unlabeled competitor, such as this compound, will displace the tracer, causing a decrease in polarization that is proportional to its binding affinity.
Experimental Workflow
Caption: Fluorescence Polarization Assay Workflow.
Detailed Protocol
Materials:
-
Purified recombinant human Hsp90α
-
Fluorescently labeled geldanamycin (B1684428) (e.g., FITC-GM or BODIPY-GM)
-
This compound
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, 0.01% Brij-35
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of Hsp90α in assay buffer. The final concentration in the well should be optimized (typically 30-100 nM).
-
Prepare a 2X stock solution of the fluorescent tracer in assay buffer. The final concentration should be low (e.g., 1-5 nM) and determined empirically to give a stable and robust signal.
-
Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to create a 4X stock. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup (384-well plate):
-
Total Binding Wells: Add 5 µL of assay buffer with DMSO (vehicle control) + 5 µL of 2X Hsp90α + 10 µL of 2X fluorescent tracer.
-
Non-specific Binding Wells: Add 5 µL of a high concentration of unlabeled geldanamycin (e.g., 10 µM) + 5 µL of 2X Hsp90α + 10 µL of 2X fluorescent tracer.
-
Competition Wells: Add 5 µL of 4X this compound dilution series + 5 µL of 2X Hsp90α + 10 µL of 2X fluorescent tracer.
-
Free Tracer Wells: Add 10 µL of assay buffer + 10 µL of 2X fluorescent tracer.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 2-4 hours, protected from light, to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
The raw millipolarization (mP) values are plotted against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Tracer]/Kd_tracer) where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is the dissociation constant of the tracer for Hsp90.
-
Quantitative Data Summary
| Parameter | Description | Typical Value Range for Hsp90 Inhibitors |
| IC₅₀ | Concentration of this compound that displaces 50% of the fluorescent tracer. | nM to µM range |
| Ki | Inhibition constant, representing the binding affinity of this compound to Hsp90. | nM to µM range |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 for a robust assay |
Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that measures the heat released or absorbed during the binding of a ligand to a protein. It provides a complete thermodynamic characterization of the interaction.
Principle
A solution of the ligand (this compound) is titrated into a solution of the protein (Hsp90) in a highly sensitive calorimeter. The heat change upon each injection is measured. The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow
Caption: Isothermal Titration Calorimetry Workflow.
Detailed Protocol
Materials:
-
Purified recombinant human Hsp90α
-
This compound
-
ITC Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂. The buffer for the protein and ligand must be identical.
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified Hsp90α extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer. A small amount of DMSO can be used initially to dissolve the compound, but the final DMSO concentration in both the protein and ligand solutions must be identical and low (<1%).
-
Thoroughly degas both the protein and ligand solutions before use.
-
-
ITC Measurement:
-
Place the Hsp90α solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) of this compound into the Hsp90 solution at constant temperature.
-
-
Data Analysis:
-
The heat change after each injection is measured and integrated.
-
The resulting binding isotherm (heat change per mole of injectant versus molar ratio) is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Quantitative Data Summary
| Parameter | Description |
| Kd | Dissociation constant, a measure of binding affinity. |
| n | Stoichiometry of binding (number of ligand molecules bound per protein molecule). |
| ΔH | Enthalpy of binding (heat released or absorbed). |
| ΔS | Entropy of binding (change in disorder upon binding). |
| ΔG | Gibbs free energy of binding (calculated from ΔH and ΔS). |
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is particularly useful for determining the kinetics of binding, including the association (ka) and dissociation (kd) rates.
Principle
One molecule (the ligand, e.g., Hsp90) is immobilized on a sensor chip. The other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).
Experimental Workflow
Caption: Surface Plasmon Resonance Workflow.
Detailed Protocol
Materials:
-
Purified recombinant human Hsp90α
-
This compound
-
SPR Instrument and Sensor Chips (e.g., CM5 chip)
-
Running Buffer: e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant.
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Ligand Immobilization:
-
Immobilize Hsp90α onto the sensor chip surface using a standard coupling chemistry, such as amine coupling. Aim for a low to medium immobilization density to minimize mass transport effects.
-
-
Analyte Binding:
-
Prepare a series of concentrations of this compound in the running buffer. It is important to include a buffer-only (zero analyte) injection for baseline subtraction.
-
Inject the different concentrations of this compound over the sensor surface at a constant flow rate.
-
-
Binding and Dissociation Monitoring:
-
Monitor the association of this compound to the immobilized Hsp90 in real-time.
-
After the injection, flow running buffer over the chip to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The corrected sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Quantitative Data Summary
| Parameter | Description |
| ka | Association rate constant (on-rate). |
| kd | Dissociation rate constant (off-rate). |
| Kd | Equilibrium dissociation constant (Kd = kd/ka), a measure of binding affinity. |
Hsp90 Signaling Pathway and Inhibition
Hsp90 is a key component of a multi-chaperone complex that facilitates the folding and activation of a wide range of "client" proteins, many of which are involved in cancer development. Inhibition of the Hsp90 ATPase activity by molecules like this compound disrupts this cycle, leading to the degradation of client proteins via the ubiquitin-proteasome pathway.
Caption: Hsp90 Chaperone Cycle and Inhibition.
References
- 1. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of geldanamycin and other naturally occurring small molecule antagonists of heat shock protein 90 on HER2 protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with TAN-420C
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-420C is an antibiotic compound that has demonstrated potent cytotoxic activity, particularly against lymphocytic leukemia cells[1][2]. Understanding the cellular and molecular mechanisms by which TAN-420C exerts its effects is crucial for its development as a potential therapeutic agent. Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level[3]. This document provides detailed protocols and application notes for utilizing flow cytometry to investigate the effects of TAN-420C on key cellular processes, including apoptosis, cell cycle progression, and intracellular signaling pathways.
Application 1: Analysis of Apoptosis Induction by TAN-420C
One of the primary mechanisms of cytotoxic agents is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[4].
Experimental Protocol: Annexin V and Propidium Iodide Staining
This protocol is adapted from established methods for apoptosis detection.
-
Cell Preparation:
-
Seed cells (e.g., a lymphocytic leukemia cell line) in a suitable culture vessel and allow them to adhere or reach a desired confluency.
-
Treat the cells with varying concentrations of TAN-420C (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Harvest the cells, including both adherent and floating populations, by gentle trypsinization if necessary.
-
-
Staining:
-
Wash the cells twice with cold 1X Phosphate Buffered Saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation: Apoptosis Analysis
The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison.
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| TAN-420C (0.1 µM) | 80.4 ± 3.5 | 12.1 ± 1.8 | 7.5 ± 1.2 |
| TAN-420C (1 µM) | 45.7 ± 4.2 | 35.8 ± 3.1 | 18.5 ± 2.5 |
| TAN-420C (10 µM) | 15.3 ± 2.8 | 50.2 ± 4.5 | 34.5 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization: Apoptosis Assay Workflow
Caption: Workflow for Apoptosis Analysis using Annexin V and PI Staining.
Application 2: Cell Cycle Analysis
Cytotoxic compounds can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Propidium iodide (PI) staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle
This protocol is based on standard methods for cell cycle analysis.
-
Cell Preparation and Fixation:
-
Culture and treat cells with TAN-420C as described in the apoptosis protocol.
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with cold 1X PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate the cells for at least 30 minutes at 4°C for fixation.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with cold 1X PBS to remove residual ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Gate on single cells to exclude doublets and aggregates.
-
Model the cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo).
-
Data Presentation: Cell Cycle Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 | 1.8 ± 0.3 |
| TAN-420C (0.1 µM) | 60.2 ± 2.9 | 22.5 ± 2.0 | 17.3 ± 1.9 | 3.1 ± 0.5 |
| TAN-420C (1 µM) | 40.1 ± 3.5 | 15.3 ± 1.7 | 44.6 ± 3.8 | 8.9 ± 1.1 |
| TAN-420C (10 µM) | 25.8 ± 2.7 | 8.9 ± 1.2 | 65.3 ± 4.1 | 15.7 ± 2.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization: Cell Cycle Phases
Caption: The Four Main Phases of the Eukaryotic Cell Cycle.
Application 3: Analysis of Intracellular Signaling Pathways
TAN-420C may induce apoptosis or cell cycle arrest by modulating specific intracellular signaling pathways. Phospho-flow cytometry can be used to detect changes in the phosphorylation status of key signaling proteins, providing insights into the mechanism of action.
Experimental Protocol: Intracellular Staining for Phosphorylated Proteins
This is a general protocol that may require optimization for specific targets and antibodies.
-
Cell Stimulation and Fixation:
-
Culture cells and treat with TAN-420C for various time points (e.g., 15 min, 30 min, 1 hr).
-
Immediately fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state of proteins.
-
Incubate for 10-15 minutes at room temperature.
-
-
Permeabilization and Staining:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by adding ice-cold methanol (B129727) or a detergent-based permeabilization buffer.
-
Incubate for 30 minutes on ice.
-
Wash the cells to remove the permeabilization buffer.
-
Stain with a fluorescently-conjugated antibody specific for the phosphorylated protein of interest (e.g., Phospho-p53, Phospho-Akt).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the samples, measuring the fluorescence intensity of the phospho-specific antibody.
-
Data Presentation: Signaling Pathway Analysis
| Treatment | Mean Fluorescence Intensity (MFI) of Phospho-p53 (Ser15) |
| Vehicle Control | 150 ± 25 |
| TAN-420C (1 µM, 1 hr) | 850 ± 75 |
| TAN-420C (1 µM, 2 hr) | 1200 ± 110 |
| TAN-420C (1 µM, 4 hr) | 980 ± 90 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization: Hypothetical Signaling Pathway
Caption: Hypothetical DNA Damage Response Pathway Modulated by TAN-420C.
Conclusion
Flow cytometry offers a suite of powerful tools for the detailed characterization of the cellular effects of cytotoxic compounds like TAN-420C. The protocols and application notes provided here serve as a guide for investigating its impact on apoptosis, the cell cycle, and intracellular signaling. Such analyses are indispensable for elucidating the mechanism of action and advancing the preclinical development of novel anti-cancer agents.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of TAN-420C for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving TAN-420C for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is TAN-420C and why is its solubility a concern for in vitro studies?
TAN-420C is an antibiotic compound.[1][2][3] Like many complex organic molecules, it may exhibit poor aqueous solubility, which can be a significant hurdle for in vitro studies. Achieving complete solubilization at the desired concentration is crucial for obtaining accurate and reproducible experimental results, as undissolved compound can lead to incorrect dose-response relationships and misleading data.
Q2: What are the initial recommended solvents for dissolving TAN-420C?
For initial attempts at solubilizing hydrophobic compounds like TAN-420C, it is recommended to start with common organic solvents. These include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and acetone.[4] These solvents are often used to create concentrated stock solutions, which are then further diluted in aqueous culture media for the final experimental concentrations.
Q3: What is the maximum concentration of organic solvents that can be used in cell-based assays?
The concentration of organic solvents in the final culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. For many cell lines, the final concentration of DMSO is recommended to be below 0.5%, and for some sensitive cell lines, even lower.[5] It is crucial to determine the tolerance of your specific cell line to the chosen solvent by running a solvent toxicity control experiment.
Q4: Are there alternative methods to improve the solubility of TAN-420C if common solvents are not effective or cause toxicity?
Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds. These include:
-
Co-solvents: Using a mixture of a primary organic solvent with other miscible solvents like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol can sometimes improve solubility.
-
pH Adjustment: If TAN-420C has ionizable groups, adjusting the pH of the solution can significantly alter its solubility.
-
Use of Surfactants or Detergents: Low concentrations of non-ionic surfactants can aid in solubilization, but their effects on the biological system must be carefully evaluated.
-
Complexation: The use of cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent aqueous solubility.
Troubleshooting Guide
Problem: My TAN-420C is not dissolving in my chosen solvent.
-
Initial Assessment:
-
Have you tried the recommended starting solvents (DMSO, ethanol, acetone)?
-
Is the compound pure? Impurities can sometimes affect solubility.
-
-
Possible Solutions:
-
Gentle Heating: Try warming the solution in a water bath (e.g., to 37°C). Be cautious, as excessive heat may degrade the compound.
-
Vortexing/Sonication: Increase the mechanical energy by vortexing vigorously or using a bath sonicator to aid in the dissolution process.
-
Try a Different Solvent: If one of the primary solvents does not work, try another. The polarity and hydrogen bonding capacity of the solvent can play a significant role.
-
Particle Size Reduction: If you have the compound in solid form, grinding it to a finer powder can increase the surface area and improve the dissolution rate.
-
Problem: The compound precipitates out of solution when I dilute my stock solution into the aqueous cell culture medium.
-
Initial Assessment:
-
What is the final concentration of the organic solvent in your medium after dilution?
-
How concentrated is your stock solution?
-
-
Possible Solutions:
-
Decrease the Stock Concentration: A lower concentration stock solution will result in a lower final solvent concentration upon dilution, which may prevent precipitation.
-
Increase the Final Solvent Concentration: While keeping it below the cytotoxic limit for your cells, a slightly higher final solvent concentration might keep the compound in solution.
-
Use a Co-solvent System: Preparing the stock solution in a mixture of solvents (e.g., DMSO and PEG 300) might improve its stability in aqueous solutions.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.
-
Pre-warm the Medium: Adding the stock solution to a pre-warmed medium can sometimes help maintain solubility.
-
Problem: I am observing cellular toxicity that I suspect is due to the solvent.
-
Initial Assessment:
-
Have you run a vehicle control experiment with just the solvent at the same final concentration?
-
Is the final solvent concentration as low as possible?
-
-
Possible Solutions:
-
Reduce Solvent Concentration: This is the most straightforward solution. This may require preparing a more dilute stock solution.
-
Switch Solvents: Some cell lines are more sensitive to certain solvents. For example, some cells tolerate ethanol better than DMSO.
-
Solvent Removal: For some applications, it might be possible to dissolve the compound, apply it to the experimental vessel, and then evaporate the solvent before adding the aqueous medium and cells. This is not always practical for cell-based assays.
-
Experimental Protocols
Protocol: Preparation of a Concentrated Stock Solution of TAN-420C
-
Weighing the Compound: Accurately weigh the desired amount of TAN-420C powder in a sterile microcentrifuge tube.
-
Solvent Selection: Based on preliminary tests or the troubleshooting guide above, select the most appropriate solvent (e.g., DMSO).
-
Initial Dissolution: Add a small volume of the chosen solvent to the TAN-420C powder. Vortex the tube vigorously for 1-2 minutes.
-
Aiding Solubilization (if necessary): If the compound is not fully dissolved, use a bath sonicator for 5-10 minutes or warm the solution to 37°C for 10-15 minutes, with intermittent vortexing.
-
Final Volume Adjustment: Once the compound is completely dissolved, add the solvent to reach the final desired stock concentration.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Storage: Store the stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Illustrative Solubility of TAN-420C in Common Organic Solvents
Disclaimer: The following data is for illustrative purposes to guide experimentation, as specific public data for TAN-420C solubility is limited.
| Solvent | Solubility at 25°C (mg/mL) | Observations |
| DMSO | > 50 | Forms a clear, stable solution. |
| Ethanol (95%) | ~ 10-20 | May require gentle warming to fully dissolve. |
| Acetone | ~ 5-10 | Solution may be slightly hazy at higher concentrations. |
| Propylene Glycol | < 1 | Poorly soluble. |
| Water | < 0.1 | Practically insoluble. |
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. TAN 420C - CD BioSustainable [sustainable-bio.com]
- 3. lancetechltd.com [lancetechltd.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of TAN 420C in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of TAN 420C in different cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general stability profile?
This compound is an antibiotic and a minor analog of the Herbimycin complex.[1] While specific stability data for this compound in cell culture media is not extensively published, compounds of this nature can exhibit variable stability depending on the specific conditions of the experiment. Factors such as the composition of the cell culture medium, pH, temperature, and exposure to light can influence its degradation.
Q2: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
Several factors can impact the stability of small molecules like this compound in cell culture media:
-
Media Composition: Components within the media, such as certain amino acids or vitamins, could potentially react with the compound.[2]
-
pH: The pH of the cell culture medium, typically between 7.2 and 7.4, can lead to the degradation of pH-sensitive compounds.[3]
-
Serum Presence: Fetal Bovine Serum (FBS) contains enzymes like esterases and proteases that can metabolize the compound.[3] Conversely, serum proteins such as albumin can sometimes bind to and stabilize the compound.[2]
-
Incubation Conditions: Standard incubation at 37°C can accelerate the degradation of thermally labile compounds.
-
Binding to Plasticware: Small molecules may adsorb to the plastic surfaces of cell culture plates and pipette tips, leading to a perceived loss of compound from the media.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
The most reliable method to determine the stability of this compound in your experimental setup is to perform a stability study. This typically involves incubating the compound in the cell culture medium of interest under your experimental conditions (e.g., 37°C, 5% CO₂) and measuring its concentration at various time points using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Q4: What is the recommended storage for this compound stock solutions?
It is generally recommended to prepare stock solutions in a suitable solvent like DMSO, aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound in the cell culture medium. | Perform a stability study of this compound in your specific medium at different time points (e.g., 0, 2, 8, 24, 48 hours) to determine its half-life. Consider adding the compound to the culture more frequently if it degrades rapidly. |
| Incomplete solubilization of this compound. | Ensure the compound is fully dissolved in the stock solution. When diluting into the medium, vortex or mix thoroughly. Visually inspect for any precipitation. | |
| Binding of this compound to plasticware. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to the plastic. | |
| Higher than expected cell viability or lack of expected biological effect. | Loss of active this compound concentration due to degradation. | Quantify the concentration of this compound in the medium over the course of the experiment. Adjust the initial concentration or re-dosing schedule based on the stability data. |
| Binding to serum proteins, reducing the bioavailable concentration. | Test the effect of different serum concentrations on the activity of this compound. Consider using serum-free or reduced-serum media if appropriate for your cell line. | |
| Precipitation of this compound upon addition to the cell culture medium. | Poor aqueous solubility of the compound. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells. Prepare an intermediate dilution in a small volume of medium before adding to the final culture volume. |
Quantitative Data Summary
As specific stability data for this compound is not publicly available, the following table presents hypothetical, yet plausible, data for a compound with similar characteristics ("Compound-X") to illustrate how such data would be presented.
Table 1: Hypothetical Stability of Compound-X (e.g., this compound) in Different Cell Culture Media at 37°C
| Media Type | Serum Concentration | Time (hours) | % Remaining (Mean ± SD) |
| DMEM | 10% FBS | 0 | 100 ± 0 |
| 8 | 85 ± 4.2 | ||
| 24 | 62 ± 5.1 | ||
| 48 | 35 ± 3.8 | ||
| DMEM | 0% FBS | 0 | 100 ± 0 |
| 8 | 92 ± 3.5 | ||
| 24 | 78 ± 4.9 | ||
| 48 | 59 ± 5.5 | ||
| RPMI-1640 | 10% FBS | 0 | 100 ± 0 |
| 8 | 88 ± 3.9 | ||
| 24 | 68 ± 4.7 | ||
| 48 | 41 ± 4.1 | ||
| RPMI-1640 | 0% FBS | 0 | 100 ± 0 |
| 8 | 95 ± 2.8 | ||
| 24 | 83 ± 4.0 | ||
| 48 | 65 ± 4.8 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC-MS.
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Preparation of Solutions:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare the desired cell culture media (e.g., DMEM, RPMI-1640) with and without 10% FBS.
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Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration (e.g., 10 µM).
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Experimental Procedure:
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In triplicate, add 1 mL of the 10 µM this compound working solution to wells of a 24-well plate for each condition.
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Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
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At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
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Sample Processing:
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To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing a suitable internal standard to precipitate proteins and extract the compound.
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Vortex the samples for 30 seconds.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to HPLC vials for analysis.
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HPLC-MS Analysis:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.
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Data Analysis:
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Calculate the peak area ratio of this compound to the internal standard for each sample.
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Normalize the data to the 0-hour time point to determine the percentage of this compound remaining at each subsequent time point.
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Visualizations
Caption: Proposed signaling pathway of this compound, inhibiting Src kinase and Hsp90.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: Optimizing Tanshinone Concentration for Apoptosis Induction
Disclaimer: Information regarding a specific compound designated "TAN 420C" is not available in the public domain. This guide focuses on Tanshinones (Tan) , a class of bioactive compounds known to induce apoptosis, and provides general principles and troubleshooting for optimizing their concentration in apoptosis experiments. The protocols and data presented are based on published research on Tanshinones and may serve as a starting point for your investigations.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the concentration of Tanshinones for inducing apoptosis in their specific cell models.
Troubleshooting Guide
Encountering issues in your experiments is a common part of the scientific process. This guide is designed to help you troubleshoot common problems when using Tanshinones to induce apoptosis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no apoptosis observed | - Sub-optimal Tanshinone concentration: The concentration may be too low to trigger an apoptotic response in your specific cell line. - Insufficient incubation time: The duration of treatment may not be long enough for the apoptotic cascade to be initiated and detected. - Cell line resistance: The cell line you are using may be inherently resistant to Tanshinone-induced apoptosis. - Incorrect detection method: The apoptosis assay being used may not be sensitive enough or may be inappropriate for the timing of detection. | - Perform a dose-response experiment with a wider range of Tanshinone concentrations. - Conduct a time-course experiment to determine the optimal treatment duration. - Research the literature for the known sensitivity of your cell line to similar compounds or consider using a different cell line. - Use a combination of apoptosis assays (e.g., Annexin V/PI staining for early apoptosis and caspase activity assays for executioner caspase activation). |
| High levels of necrosis observed | - Tanshinone concentration is too high: Excessive concentrations can lead to cellular toxicity and necrosis rather than programmed cell death. - Prolonged incubation time: Extended exposure, even at moderate concentrations, can result in secondary necrosis. | - Lower the concentration of Tanshinones used in your experiments. - Reduce the incubation time. A time-course experiment can help identify when apoptosis transitions to necrosis. |
| Inconsistent results between experiments | - Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses. - Inconsistent Tanshinone preparation: Improper dissolution or storage of the Tanshinone stock solution can lead to variations in its effective concentration. - Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of the compound in the cell culture wells. | - Standardize your cell culture protocols, including seeding density and passage number. - Ensure the Tanshinone stock solution is properly dissolved and stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. - Calibrate your pipettes regularly and use appropriate pipetting techniques. |
| Unexpected morphological changes in cells | - Off-target effects of Tanshinones: The compound may be affecting other cellular pathways in addition to apoptosis. - Solvent toxicity: The solvent used to dissolve the Tanshinones (e.g., DMSO) may be causing cellular stress at the concentration used. | - Review the literature for known off-target effects of Tanshinones. - Include a vehicle control (cells treated with the solvent alone) in your experiments to assess the effect of the solvent. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Tanshinone-induced apoptosis?
A1: Tanshinones have been shown to induce apoptosis through various mechanisms, a prominent one being the promotion of excessive Reactive Oxygen Species (ROS) generation within cancer cells.[1][2] This increase in ROS can trigger downstream signaling cascades, including the activation of caspases, which are key executioner enzymes in the apoptotic pathway.[1]
Q2: What is a typical starting concentration range for Tanshinones in apoptosis assays?
A2: The optimal concentration of Tanshinones can vary significantly depending on the specific cell line and experimental conditions. Based on published studies, a common starting range to test is between 1 µM and 50 µM.[3] For example, in pancreatic cancer cells, concentrations of 10 µg/mL and 30 µg/mL have been used.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell model.
Q3: How long should I incubate my cells with Tanshinones?
A3: Incubation times can range from a few hours to 48 hours or longer. A time-course experiment is recommended to identify the optimal time point for observing apoptosis without significant secondary necrosis. For instance, studies have used incubation times of 24 and 48 hours to assess apoptosis in pancreatic cancer cells treated with Tanshinones.
Q4: What are the best methods to detect Tanshinone-induced apoptosis?
A4: A multi-parametric approach is often best. Commonly used methods include:
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Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is excellent for distinguishing between live, early apoptotic, late apoptotic, and necrotic cells.
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Caspase Activity Assays: Measuring the activity of key caspases, such as caspase-3 and caspase-9, provides direct evidence of the activation of the apoptotic cascade.
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Western Blotting: Analyzing the cleavage of PARP (Poly (ADP-ribose) polymerase) and the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) can confirm the induction of apoptosis.
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Nuclear Staining: Using dyes like DAPI or Hoechst to visualize nuclear condensation and fragmentation, which are hallmarks of apoptosis.
Q5: Should I be concerned about the solubility of Tanshinones?
A5: Yes, many Tanshinones are lipophilic and may have poor water solubility. They are typically dissolved in an organic solvent like DMSO to create a stock solution. It is important to ensure that the final concentration of the solvent in your cell culture medium is low enough to not cause toxicity (usually below 0.1%). Always include a vehicle control in your experiments.
Experimental Protocols
Cell Culture and Treatment with Tanshinones
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Cell Seeding: Plate your cells in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for flow cytometry) at a density that will ensure they are in the exponential growth phase at the time of treatment.
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Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
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Preparation of Tanshinone Solutions: Prepare a stock solution of your Tanshinone in sterile DMSO. From this stock, make serial dilutions in complete cell culture medium to achieve the desired final concentrations.
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Tanshinones. Include a vehicle control (medium with the same concentration of DMSO as the highest Tanshinone concentration) and an untreated control.
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Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) before proceeding with apoptosis analysis.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol is a general guideline and may need to be adapted based on the specific Annexin V/PI kit you are using.
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Harvest Cells:
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For suspension cells, gently collect the cells by centrifugation.
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For adherent cells, collect the culture supernatant (which may contain detached apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the supernatant.
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Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
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Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
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Staining:
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To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive (this population is sometimes included with late apoptotic cells).
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Data Presentation
Table 1: Example of Dose-Response Data for Tanshinone Treatment
| Tanshinone Concentration (µM) | Cell Viability (%) (Mean ± SD) | % Early Apoptosis (Annexin V+/PI-) (Mean ± SD) | % Late Apoptosis/Necrosis (Annexin V+/PI+) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 | 2.1 ± 0.8 | 1.5 ± 0.5 |
| 1 | 95.2 ± 5.1 | 5.3 ± 1.2 | 2.0 ± 0.7 |
| 5 | 78.6 ± 6.3 | 15.8 ± 2.5 | 4.7 ± 1.1 |
| 10 | 55.4 ± 7.2 | 28.9 ± 3.1 | 10.2 ± 1.9 |
| 25 | 32.1 ± 5.9 | 35.6 ± 4.0 | 25.8 ± 3.4 |
| 50 | 15.8 ± 4.8 | 20.1 ± 3.5 | 58.7 ± 5.2 |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Caption: Simplified signaling pathway of Tanshinone-induced apoptosis.
References
Common challenges in working with herbimycin antibiotics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with herbimycin antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Herbimycin A?
A1: Herbimycin A is a benzoquinone ansamycin (B12435341) antibiotic that functions primarily as an inhibitor of Heat Shock Protein 90 (HSP90) and Src family tyrosine kinases.[1][2] By binding to HSP90, it disrupts the chaperone's function, leading to the proteasomal degradation of numerous oncogenic client proteins that are dependent on HSP90 for their stability and activity.[2] This degradation of key signaling proteins involved in cell growth, proliferation, and survival contributes to its antitumor effects.[2] Herbimycin A also directly inhibits Src family kinases by binding to their SH domain.[1]
Q2: How should I prepare and store Herbimycin A stock solutions?
A2: Herbimycin A has poor water solubility and is typically dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. For a stock solution, it is recommended to dissolve Herbimycin A in sterile DMSO. Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. When preparing for an experiment, the DMSO stock solution can be further diluted in a suitable aqueous buffer or cell culture medium.
Q3: What is a typical effective concentration range for Herbimycin A in cell culture experiments?
A3: The effective concentration of Herbimycin A is highly dependent on the cell line and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Based on published data, concentrations can range from nanomolar to micromolar levels.
Q4: Can Herbimycin A degrade in cell culture medium?
A4: While specific data on the degradation of Herbimycin A in cell culture medium is limited, its stability can be a concern. It is recommended to prepare fresh dilutions of Herbimycin A in culture medium for each experiment from a frozen stock. The stability of similar compounds can be affected by factors such as pH and exposure to light.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observed bioactivity | Poor Solubility: Herbimycin A may have precipitated out of the cell culture medium. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. - Visually inspect the medium for any signs of precipitation after adding the drug. - Consider using a brief, gentle warming and vortexing step when preparing the final dilution. |
| Compound Degradation: The Herbimycin A stock solution may have degraded over time. | - Use a fresh aliquot of the stock solution for each experiment. - Verify the storage conditions and duration of your stock solution. | |
| Cell Line Resistance: The cell line being used may be inherently resistant to Herbimycin A. | - Research the sensitivity of your specific cell line to HSP90 or Src kinase inhibitors. - Consider using a positive control cell line known to be sensitive to Herbimycin A. | |
| Suboptimal Concentration or Incubation Time: The concentration of Herbimycin A may be too low or the incubation time too short to elicit a response. | - Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment to determine the optimal incubation period for your experimental endpoint. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | - Ensure a homogenous single-cell suspension before plating. - Gently swirl the cell suspension between seeding replicates. |
| Pipetting Errors: Inaccurate pipetting of the compound or assay reagents. | - Use calibrated pipettes and ensure consistent technique. - For 96-well plates, consider adding the compound to an intermediate plate and then transferring to the cell plate to minimize errors. | |
| Edge Effects: Evaporation from the outer wells of a microplate can alter the effective concentration of the compound. | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. | |
| Unexpected cytotoxicity in control wells | Solvent Toxicity: The vehicle (e.g., DMSO) may be causing cytotoxicity at the concentration used. | - Ensure the final concentration of the solvent in the culture medium is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically <0.5% for DMSO). - Run a solvent-only toxicity control to determine the tolerance of your cell line. |
| Contamination: Bacterial or fungal contamination in the cell culture. | - Regularly check cell cultures for any signs of contamination. - Use proper aseptic techniques during all experimental procedures. |
Data Presentation
Table 1: Reported Growth Inhibitory Effects of Herbimycin A on Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Observed Effect |
| HT29 | Colon Adenocarcinoma | Dose-dependent | Inhibition of cell growth |
| Ph1-positive leukemia cells | Leukemia | Dose-dependent | Preferential inhibition of in vitro growth |
| Anaplastic thyroid carcinoma cells | Thyroid Cancer | Not specified | Inhibition of cell growth and migration |
Note: This table summarizes reported effects and is not a comprehensive list of IC50 values. The optimal concentration should be determined empirically for each cell line and experiment.
Experimental Protocols
Protocol 1: Cytotoxicity Determination using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of Herbimycin A on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
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Herbimycin A stock solution (in DMSO)
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Adherent cancer cell line of interest
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Complete cell culture medium
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96-well flat-bottom plates
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MTT solution (5 mg/mL in PBS)
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DMSO (for formazan (B1609692) solubilization)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
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Herbimycin A Treatment:
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Prepare serial dilutions of Herbimycin A in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent and non-toxic across all treatments.
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Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
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Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Herbimycin A or the vehicle control.
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Assay:
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After the incubation period, add 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Carefully aspirate the medium from the wells without disturbing the formazan crystals.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
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Data Acquisition:
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Subtract the absorbance of the no-cell control from all other readings.
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Calculate the percentage of cell viability for each treatment relative to the vehicle control.
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Protocol 2: Western Blot Analysis of HSP90 Client Proteins
This protocol describes the detection of HSP90 client protein degradation (e.g., Akt, Raf-1) in response to Herbimycin A treatment.
Materials:
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Herbimycin A stock solution (in DMSO)
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Cancer cell line of interest
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Complete cell culture medium
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6-well plates
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies against target proteins (e.g., Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) detection reagents
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Imaging system
Procedure:
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Cell Treatment and Lysis:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat the cells with the desired concentrations of Herbimycin A or vehicle control for the chosen duration.
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After treatment, wash the cells twice with ice-cold PBS.
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Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
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Incubate the lysate on ice for 30 minutes, with occasional vortexing.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant (protein extract).
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Protein Quantification and Sample Preparation:
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Determine the protein concentration of each sample using a BCA protein assay.
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Normalize the protein concentration of all samples with lysis buffer.
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Add Laemmli sample buffer to each protein sample and boil at 95-100°C for 5 minutes.
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SDS-PAGE and Protein Transfer:
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Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
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Run the gel according to the manufacturer's instructions.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
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Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection:
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Incubate the membrane with ECL detection reagents.
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Capture the chemiluminescent signal using an imaging system.
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Analyze the band intensities to determine the relative protein levels.
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Visualizations
References
How to determine the optimal exposure time for TAN 420C
This technical support center provides guidance and answers to frequently asked questions regarding the use of TAN 420C in experimental settings. Our aim is to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal exposure time for this compound?
Determining the optimal exposure time for this compound is a critical step to ensure reliable and reproducible results. Since the optimal time can vary depending on the cell type, concentration of this compound, and light source, it must be determined empirically. The recommended approach is to perform a dose-response matrix experiment where cells are treated with varying concentrations of this compound and exposed to a range of light durations.
The primary method for this determination is a phototoxicity assay.[1][2][3] A widely accepted method is the in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test, which compares the cytotoxicity of a substance with and without light exposure.[1][3]
The experimental workflow involves two main phases: a concentration range-finding experiment and the main phototoxicity experiment to determine the optimal exposure time.
Experimental Protocols
Protocol: Phototoxicity Assay for this compound Exposure Time Determination
This protocol is adapted from the OECD Guideline 432 for the in vitro 3T3 NRU phototoxicity test.
1. Cell Culture:
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Culture Balb/c 3T3 fibroblasts in appropriate media until they reach approximately 80% confluency.
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Seed the cells into 96-well plates at a density that will not result in over-confluence at the end of the experiment. Allow cells to attach for 24 hours.
2. Concentration Range-Finding (Dark Conditions):
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Prepare a series of concentrations of this compound.
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Treat the cells with the different concentrations of this compound. Include a solvent control.
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Incubate the plate in the dark for 24 hours.
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Assess cell viability using an appropriate assay (e.g., MTT, XTT, or Neutral Red Uptake). The MTT assay, for instance, involves incubating the cells with MTT solution for 1-4 hours.
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Calculate the IC50 value (the concentration that reduces cell viability by 50%) for the dark conditions.
3. Main Experiment: Exposure Time Determination:
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Prepare two identical 96-well plates with seeded 3T3 cells.
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Treat both plates with a range of this compound concentrations, typically centered around the previously determined dark IC50 value. Include solvent controls on both plates.
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Dark Plate: Incubate one plate in the dark for the duration of the light exposure period, followed by a 24-hour post-incubation period.
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Light Plate: Expose the second plate to a non-cytotoxic dose of light (e.g., UVA light at 5 J/cm²). Test a range of exposure times (e.g., 30, 60, 90, 120 minutes).
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After light exposure, incubate the plate in the dark for 24 hours.
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Assess cell viability in both plates using the Neutral Red Uptake (NRU) assay. This involves incubating the cells with Neutral Red dye, followed by a washing and solubilization step before reading the absorbance.
4. Data Analysis:
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Calculate the percentage of cell viability for each concentration and exposure time relative to the solvent control.
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Compare the IC50 values between the dark and light-exposed conditions for each exposure time.
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The optimal exposure time is the shortest duration that produces a significant phototoxic effect, indicated by a substantial decrease in the IC50 value in the light-exposed plate compared to the dark plate.
Data Presentation
Table 1: Example Data for this compound Phototoxicity Assay
| This compound Conc. (µM) | Cell Viability (-Light) | Cell Viability (+Light, 60 min) |
| 0 (Solvent Control) | 100% | 100% |
| 1 | 98% | 75% |
| 5 | 95% | 40% |
| 10 | 80% | 15% |
| 20 | 55% | 5% |
| 50 | 20% | <1% |
| IC50 | ~25 µM | ~6 µM |
Troubleshooting Guide
Q2: What should I do if I observe high cytotoxicity in my dark control wells?
High cytotoxicity in the dark control indicates that this compound is cytotoxic at the tested concentrations, independent of light activation.
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Solution: Lower the concentration range of this compound in your experiment. The goal is to find a concentration range where the compound has minimal toxicity in the dark but shows significant toxicity upon light exposure.
Q3: My light source seems to be killing the cells, even in the solvent control wells. What's wrong?
This suggests that the light dose (intensity x duration) is too high and is causing phototoxic effects on its own.
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Solution: Reduce the intensity of your light source or decrease the exposure time. You should perform a control experiment with untreated cells exposed to the light source for different durations to find a non-cytotoxic light dose.
Q4: I am not observing any difference in cytotoxicity between the dark and light-exposed plates. What could be the issue?
This outcome suggests that either this compound is not phototoxic under the tested conditions, or the experimental setup is not optimal.
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Possible Causes & Solutions:
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Incorrect Wavelength: Ensure your light source emits light at a wavelength that is absorbed by this compound. A substance must absorb light to be phototoxic.
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Insufficient Light Dose: The light energy may be too low to activate the compound. Try increasing the exposure time or the intensity of the light source.
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Concentration Too Low: The concentration of this compound may be insufficient to produce a phototoxic effect. Increase the concentration range in your next experiment.
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References
Technical Support Center: Purification of TAN-420C from Streptomyces Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of TAN-420C, an enediyne antibiotic, from Streptomyces culture.
Frequently Asked Questions (FAQs)
Q1: What is TAN-420C and what are its general properties?
A1: TAN-420C belongs to the enediyne class of natural products, which are potent antitumor antibiotics produced by bacteria such as Streptomyces.[1][2][3] Enediynes are a class of polyketide natural products.[1][4] Their core structure consists of a nine- or ten-membered ring containing a double bond and two triple bonds. This "warhead" is chemically unstable and can undergo cyclization to form a reactive diradical, which is the basis for its biological activity. This inherent instability is a critical consideration during purification, necessitating gentle handling to avoid degradation. Due to their polyketide nature, enediynes are generally soluble in organic solvents.
Q2: What are typical production titers for TAN-420C and related enediynes?
A2: The production of enediynes in wild-type Streptomyces strains is often very low. For instance, initial yields for Tiancimycin A, a structurally related enediyne, were around 0.3 mg/L. However, through strain engineering and fermentation optimization, these titers can be significantly increased.
Q3: What is the general workflow for purifying TAN-420C?
A3: The purification of TAN-420C from a Streptomyces culture generally follows a multi-step process:
-
Fermentation: Culturing the Streptomyces strain under optimized conditions to maximize the production of TAN-420C.
-
Extraction: Separating the biomass from the culture broth and extracting the crude TAN-420C using a suitable organic solvent.
-
Chromatographic Purification: Using techniques like silica (B1680970) gel column chromatography to separate TAN-420C from other metabolites in the crude extract.
-
Purity Assessment: Analyzing the purity of the isolated compound using methods such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Section 1: Fermentation & Extraction
Q1: My Streptomyces culture shows poor growth or low TAN-420C production. What can I do?
A1: Low yield often originates from suboptimal fermentation conditions.
-
Contamination: Streptomyces are relatively slow-growing, making them susceptible to contamination by faster-growing bacteria and fungi. Always use sterile techniques for all manipulations.
-
Media Composition: Ensure the fermentation medium is optimized for enediyne production. Media rich in soluble starch and yeast extract are often effective. The presence of specific ions like copper and iodide can also influence production.
-
Culture Conditions: Maintain optimal pH, temperature (typically around 28-30°C), and aeration for your specific Streptomyces strain.
Q2: I'm having trouble with the solvent extraction step, such as the formation of an emulsion.
A2: Emulsions are common when extracting from complex fermentation broths.
-
Cause: Vigorous shaking or mixing can lead to stable emulsions between the aqueous broth and the organic solvent.
-
Solution:
-
Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.
-
To break an existing emulsion, you can try adding a saturated brine solution, which increases the ionic strength of the aqueous phase.
-
Centrifugation is also an effective method for separating the layers.
-
Q3: My crude extract yield is very low. How can I improve it?
A3: Low extract yield can result from inefficient extraction or compound degradation.
-
Solvent Choice: Ensure you are using an appropriate solvent. Ethyl acetate (B1210297) is commonly used for extracting polyketides from fermentation broths.
-
Extraction Volume: Use an adequate volume of solvent and perform multiple extractions (e.g., 3 times) to ensure complete recovery of the compound from the aqueous phase.
-
pH Adjustment: The pH of the culture broth can affect the solubility and stability of your target compound. You may need to adjust the pH before extraction.
-
Compound Degradation: Enediynes can be sensitive to high temperatures. If using a concentration method like rotary evaporation, ensure the water bath temperature is kept low.
Section 2: Chromatographic Purification
Q1: I have very poor separation of my compound during silica gel chromatography.
A1: Poor resolution is a common issue and can be addressed by optimizing several parameters.
-
Column Overloading: Loading too much crude extract onto the column is a frequent cause of poor separation. As a general guideline, the sample load should be between 1-5% of the silica gel's binding capacity.
-
Incorrect Mobile Phase: The chosen solvent system may not be optimal. Use Thin Layer Chromatography (TLC) to test different solvent systems and find one that gives a good separation of your target compound from impurities.
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
Q2: I am experiencing a very low yield or complete loss of TAN-420C after silica gel chromatography.
A2: The loss of the target compound on the column can be due to several factors.
-
Compound Instability on Silica: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. Given the inherent instability of the enediyne core, this is a significant risk.
-
Solution: You can deactivate the silica gel by treating it with a small percentage of a base like triethylamine (B128534) in your eluent (0.1–2.0%). Alternatively, consider using a different stationary phase like alumina.
-
-
Irreversible Adsorption: Your compound may be binding too strongly to the silica gel.
-
Solution: Increase the polarity of your eluent gradually. Adding a small amount of a more polar solvent like methanol (B129727) to your mobile phase can help elute strongly bound compounds.
-
-
Compound is too Dilute: The fractions containing your compound may be too dilute to detect.
-
Solution: Try concentrating the fractions where you expect your compound to be and re-analyze them by TLC or HPLC.
-
Q3: My column is running very slowly or has become clogged.
A3: High backpressure or a clogged column can stop the purification process.
-
Particulates in the Sample: The crude extract may contain insoluble material that clogs the top of the column.
-
Solution: Always filter your sample through a 0.45 µm filter before loading it. Centrifuging the sample at high speed can also help remove particulates.
-
-
Compound Precipitation: The compound or impurities may be precipitating on the column as the solvent composition changes.
-
Solution: Ensure your crude extract is fully dissolved in the loading solvent. If solubility is an issue, consider the "dry loading" method where the extract is adsorbed onto a small amount of silica gel before being added to the column.
-
Data Presentation
Table 1: Illustrative Fermentation Titers for Enediyne Antibiotics
| Compound | Strain | Fermentation Scale | Titer (mg/L) | Reference |
| Tiancimycin A | Streptomyces sp. CB03234 (Wild-Type) | Shake Flask | ~0.3 | |
| Tiancimycin A | Streptomyces sp. CB03234 (Engineered) | Shake Flask | 22.5 ± 3.1 | |
| Tiancimycin A | Streptomyces sp. CB03234 (Engineered) | 30 L Fermenter | 43.5 ± 2.4 | |
| C-1027 | Streptomyces globisporus (Wild-Type) | Shake Flask | ~6 | |
| C-1027 | Streptomyces globisporus (Engineered) | Shake Flask | 37.5 ± 7.7 |
Table 2: Example Purification Yields for Enediyne Antibiotics (Note: These are representative values and will vary based on the specific compound and purification protocol.)
| Purification Step | Starting Material | Product Mass | Yield | Purity (by HPLC) | Reference (Illustrative) |
| Crude Extraction | 3 L Culture Broth | 2.0 - 2.2 mg (pure compound) | 0.67 - 0.73 mg/L | >95% | |
| Column Chromatography | 14.9 g Crude Extract | 5.2 mg (Compound 1) | 0.035% | >98% | |
| Final HPLC Purification | Partially pure fraction | 3.2 mg | - | >99% |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for Enediyne Production
-
Seed Culture Preparation: Inoculate a spore suspension of the Streptomyces strain into 50 mL of Tryptic Soy Broth (TSB) in a 250 mL baffled flask. Incubate at 30°C with shaking at 250 rpm for 36-48 hours.
-
Production Culture: Transfer the seed culture (5% v/v) into the production medium. A suitable production medium may consist of (per liter): 15 g soluble starch, 15 g yeast extract, 2 g CaCO₃, 0.1 g CuSO₄·5H₂O, and 5 mg NaI.
-
Incubation: Incubate the production culture at 30°C with shaking at 230-250 rpm for 7-9 days.
-
Monitoring: Monitor the production of TAN-420C periodically by taking small samples, extracting them, and analyzing by HPLC.
Protocol 2: Extraction of Crude TAN-420C
-
Separation of Biomass: After fermentation, centrifuge the culture broth at 10,000 rpm for 20 minutes to separate the supernatant from the mycelium.
-
Solvent Extraction: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate.
-
Mixing: Gently invert the funnel multiple times for 10-15 minutes to allow for the transfer of TAN-420C into the organic phase. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate. Collect the upper organic (ethyl acetate) layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate (B86663). Filter off the sodium sulfate and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C. The resulting residue is the crude extract.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Carefully apply the sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane (B92381) or chloroform). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner. For example, you can use a gradient of chloroform:methanol (e.g., 99:1, 98:2, 95:5, etc.).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 10-15 mL) in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain TAN-420C. Pool the pure fractions containing the target compound.
-
Final Concentration: Evaporate the solvent from the pooled fractions to obtain the purified TAN-420C.
Visualizations
Caption: Overall experimental workflow for TAN-420C purification.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. Enediyne - Wikipedia [en.wikipedia.org]
- 2. Ribosome engineering and fermentation optimization leads to overproduction of tiancimycin A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial metabolic engineering of Streptomyces sp. CB03234-S for the enhanced production of anthraquinone-fused enediyne tiancimycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TAN 420C in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with TAN 420C and its parent compound, Herbimycin A. Given that this compound is a minor analog of the Herbimycin complex, this guide leverages the established mechanisms of Herbimycin A to provide insights into overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While specific literature on this compound is limited, as an analog of Herbimycin A, it is presumed to share a similar mechanism of action. Herbimycin A is a benzoquinone ansamycin (B12435341) antibiotic that primarily functions as an inhibitor of Src family kinases and Heat Shock Protein 90 (Hsp90).[1][2] By inhibiting Hsp90, Herbimycin A leads to the degradation of various client proteins that are crucial for tumor cell growth and survival, including several oncogenic kinases.[2][3] This disruption of key signaling pathways ultimately induces apoptosis in cancer cells.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to compounds like Herbimycin A, and likely this compound, can arise from several factors:
-
Target Alteration: Mutations or downregulation of the primary targets, such as Src family kinases or Hsp90, can reduce drug binding and efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, lowering its intracellular concentration.
-
Activation of Alternative Survival Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative pro-survival signaling cascades.
-
Metabolic Reprogramming: Alterations in cellular metabolism can provide alternative energy sources and building blocks for survival and proliferation, even in the presence of the drug.
Q3: How can I confirm if my cells are developing resistance to this compound?
A3: You can assess resistance by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) value. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance. This can be complemented by assays measuring downstream effects, such as apoptosis (e.g., Annexin V staining) or proliferation (e.g., Ki-67 staining), at various drug concentrations.
Q4: Are there any known synergistic drug combinations with Herbimycin A (and potentially this compound) to overcome resistance?
A4: Yes, studies have shown that Herbimycin A can enhance the apoptotic effects of conventional chemotherapeutic drugs. Combining this compound with agents that target different nodes in cancer signaling pathways or with inhibitors of drug efflux pumps could be a viable strategy to overcome resistance.
Troubleshooting Guides
Issue 1: Decreased or No Observed Cytotoxicity of this compound
| Possible Cause | Suggested Solution |
| Cell Line Resistance | 1. Confirm the expression of Src family kinases and Hsp90 in your cell line via Western blot. 2. If target expression is low or absent, consider using a different cell line known to be sensitive. 3. Perform a dose-response experiment with a wider concentration range of this compound. |
| Incorrect Drug Concentration | 1. Verify the calculated dilutions and ensure the stock solution is not degraded. 2. Prepare fresh drug dilutions for each experiment. |
| Suboptimal Assay Conditions | 1. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. Extend the incubation time with this compound (e.g., 48 or 72 hours) to allow for sufficient induction of apoptosis. |
| Assay Interference | 1. Run a cell-free control with this compound to check for direct interference with the assay reagents (e.g., MTT, MTS). 2. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP levels with CellTiter-Glo®). |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | 1. Ensure a homogenous single-cell suspension before plating. 2. Use a calibrated multichannel pipette for seeding. 3. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect"). |
| Inconsistent Drug Distribution | 1. Mix the plate gently by swirling after adding this compound to ensure even distribution in the wells. |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use fresh pipette tips for each replicate. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Src, total Src, Hsp90, Akt, p-Akt, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Caption: Proposed mechanism of action of this compound in a cancer cell.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The inhibitory mechanisms of the tyrosine kinase inhibitors herbimycin a, genistein, and tyrphostin B48 with regard to the function of the aryl hydrocarbon receptor in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of TAN-420C and Herbimycin A: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two structurally related ansamycin (B12435341) antibiotics, TAN-420C and Herbimycin A. While both compounds have demonstrated biological activity, a significant disparity exists in the publicly available data regarding their efficacy and mechanisms of action. Herbimycin A has been extensively studied, revealing its potent inhibitory effects on key signaling pathways implicated in cancer. In contrast, TAN-420C remains a more enigmatic molecule, with limited published data on its specific activities. This guide summarizes the available information for both compounds, presents detailed experimental protocols for their comparative evaluation, and visualizes the established signaling pathways for Herbimycin A.
Overview and Known Biological Activities
Herbimycin A is a well-characterized benzoquinone ansamycin antibiotic that functions as a potent inhibitor of Src family tyrosine kinases and Heat Shock Protein 90 (Hsp90).[1][2] Its anticancer properties have been demonstrated in various cancer cell lines, where it induces apoptosis and inhibits cell growth.[3][4][5] For instance, it has shown dose-dependent growth inhibition in human colon tumor cell lines and has been studied for its effects on Philadelphia chromosome-positive (Ph1-positive) leukemia cells.
Quantitative Data Comparison
Due to the limited availability of public data for TAN-420C, a direct quantitative comparison of efficacy with Herbimycin A is not currently possible. The following table summarizes the available qualitative information and highlights the data gap for TAN-420C.
| Feature | TAN-420C | Herbimycin A |
| Chemical Class | Ansamycin Antibiotic (dihydro-herbimycin C) | Benzoquinone Ansamycin Antibiotic |
| Known Target(s) | Not explicitly defined in available literature. | Src family kinases, Hsp90 |
| Reported Biological Activity | Strong cytotoxic activity against lymphocytic leukemia. | Inhibition of Src kinase, Hsp90 inhibition, induction of apoptosis, anti-angiogenic activity, inhibition of osteoclastic bone resorption. |
| Quantitative Efficacy Data (e.g., IC50) | Not publicly available. | Cell line and assay dependent. For example, a 125 ng/ml dose caused >40% growth inhibition in colon tumor cell lines. |
Mechanism of Action: Focus on Herbimycin A
Herbimycin A exerts its biological effects primarily through the inhibition of two critical cellular components: Src family tyrosine kinases and the molecular chaperone Hsp90.
Inhibition of Src Family Kinases
Herbimycin A irreversibly inhibits the kinase activity of p60v-src, a potent oncogenic protein. It is suggested that the antibiotic interacts with sulfhydryl groups on the kinase, leading to its inactivation. This inhibition of Src kinase activity disrupts downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis. For example, Herbimycin A inhibits platelet-derived growth factor (PDGF)-induced tyrosine phosphorylation of cellular proteins and DNA synthesis.
Inhibition of Hsp90
Herbimycin A, along with other ansamycins like geldanamycin, binds to the N-terminal ATP-binding pocket of Hsp90. Hsp90 is a molecular chaperone responsible for the proper folding, stability, and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. These clients include receptor tyrosine kinases like HER2, Raf-1, and Akt. By inhibiting Hsp90, Herbimycin A leads to the proteasomal degradation of these client proteins, effectively shutting down multiple oncogenic signaling pathways simultaneously.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Herbimycin A and a general workflow for comparing the cytotoxicity of the two compounds.
Caption: Herbimycin A inhibits Hsp90, leading to the degradation of oncogenic client proteins.
Caption: Herbimycin A blocks Src kinase activity, inhibiting pro-growth signaling pathways.
Caption: A generalized workflow for comparing the cytotoxic effects of TAN-420C and Herbimycin A.
Experimental Protocols
To facilitate the direct comparison of TAN-420C and Herbimycin A, the following detailed experimental protocols are provided.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of the compounds on cultured cancer cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
TAN-420C and Herbimycin A stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., a lymphocytic leukemia cell line) at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of TAN-420C and Herbimycin A in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This assay measures the inhibition of Hsp90's ATPase activity.
Materials:
-
Recombinant human Hsp90α
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
TAN-420C and Herbimycin A
-
Malachite green reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, Hsp90 enzyme, and varying concentrations of TAN-420C or Herbimycin A.
-
Initiation: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours.
-
Detection: Stop the reaction by adding the malachite green reagent, which detects the free phosphate (B84403) released from ATP hydrolysis.
-
Measurement: After a short incubation at room temperature, measure the absorbance at 620 nm.
-
Analysis: A decrease in absorbance indicates inhibition of ATPase activity. Calculate the IC50 for each compound.
In Vitro Src Kinase Assay
This assay measures the direct inhibition of Src kinase activity.
Materials:
-
Active Src kinase
-
Src substrate peptide
-
Kinase reaction buffer
-
[γ-32P]ATP
-
TAN-420C and Herbimycin A
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the kinase buffer, Src substrate peptide, active Src kinase, and different concentrations of TAN-420C or Herbimycin A.
-
Initiation: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Measurement: Measure the incorporated radioactivity on the dried paper using a scintillation counter.
-
Analysis: A reduction in radioactive signal indicates inhibition of Src kinase activity. Determine the IC50 values.
Conclusion
Herbimycin A is a well-documented inhibitor of Src family kinases and Hsp90 with demonstrated anti-cancer activity. TAN-420C, a related ansamycin, has shown cytotoxic effects against lymphocytic leukemia, but a detailed understanding of its efficacy and mechanism of action requires further investigation. The experimental protocols provided in this guide offer a framework for a direct, quantitative comparison of these two compounds. Such studies would be invaluable to the research community in elucidating the structure-activity relationships within the herbimycin family and potentially identifying novel therapeutic leads.
References
- 1. Effect of herbimycin A on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
TAN 420C versus other Hsp90 inhibitors in clinical development
TAN 420C, identified as an antibiotic and a minor analog of the Herbimycin complex, remains a molecule of low prominence in the clinical development of Heat shock protein 90 (Hsp90) inhibitors.[1][2] Despite its structural similarity to Herbimycin A, a known Hsp90 inhibitor, publicly available scientific literature and clinical trial databases do not provide evidence of this compound undergoing clinical development as a dedicated Hsp90 inhibitor.[3][4] Its primary characterization is as Dihydroherbimycin C, an antibiotic isolated from Streptomyces hygroscopicus.[1]
A separate clinical-stage drug, Tinengotinib (TT-00420), shares a similar numerical designation but is a multi-targeted kinase inhibitor and is not classified as a direct Hsp90 inhibitor. Therefore, a direct comparison of this compound with other Hsp90 inhibitors in clinical development is not feasible due to the lack of available data.
This guide will instead provide a comparative analysis of well-characterized Hsp90 inhibitors that have entered clinical trials, focusing on their performance based on available experimental data.
A Comparative Overview of Hsp90 Inhibitors in Clinical Development
The inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins, is a promising strategy in cancer therapy. Several small molecule inhibitors targeting the N-terminal ATP-binding pocket of Hsp90 have progressed into clinical trials. These inhibitors induce the degradation of Hsp90 client proteins, leading to the disruption of key oncogenic signaling pathways.
Quantitative Performance of Hsp90 Inhibitors
The following tables summarize the in vitro efficacy of several Hsp90 inhibitors that have been evaluated in clinical trials. The data presented includes half-maximal inhibitory concentrations (IC50) for cell viability and binding affinity, as well as observed effects on key Hsp90 client proteins.
Table 1: In Vitro Efficacy (IC50) of Hsp90 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| 17-AAG | H1975 (Lung Adenocarcinoma) | 1.258 - 6.555 | |
| H1437 (Lung Adenocarcinoma) | 1.258 - 6.555 | ||
| H1650 (Lung Adenocarcinoma) | 1.258 - 6.555 | ||
| HCC827 (Lung Adenocarcinoma) | 26.255 - 87.733 | ||
| H2009 (Lung Adenocarcinoma) | 26.255 - 87.733 | ||
| Calu-3 (Lung Adenocarcinoma) | 26.255 - 87.733 | ||
| IPI-504 | Lung Adenocarcinoma Cell Lines | Not specified | |
| Ganetespib (STA-9090) | Lung Adenocarcinoma Cell Lines | Not specified | |
| Luminespib (AUY-922) | Lung Adenocarcinoma Cell Lines | Not specified |
Table 2: Binding Affinity of Hsp90 Inhibitors
| Inhibitor | Hsp90 Isoform | Binding Affinity (IC50, nM) | Reference |
| Compound 4a | Hsp90α | 12 | |
| HP-4 | Hsp90 | 17.64 ± 1.45 | |
| MPC-3100 | Hsp90 | 136.16 ± 4.27 |
Table 3: Effect of Hsp90 Inhibitors on Client Protein Degradation
| Inhibitor | Client Protein | Effect | Reference |
| Hsp90-IN-20 (Luminespib/AUY922) | HER-2, Akt, Raf-1, CDK4, CDK6 | Degradation | |
| 17-AAG | HER-2, Akt, Raf-1 | Degradation | |
| BIIB021 | HER-2, Akt, Raf-1 | Degradation |
Experimental Methodologies
The data presented in this guide is based on established experimental protocols designed to assess the efficacy of Hsp90 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of Hsp90 inhibitors on cancer cells and to calculate the IC50 value.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the Hsp90 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blotting for Client Protein Degradation
This technique is used to assess the impact of Hsp90 inhibitors on the expression levels of client proteins.
-
Cell Treatment and Lysis: Cells are treated with the Hsp90 inhibitor for a defined time, followed by lysis to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the client protein of interest and a loading control, followed by incubation with a secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. A decrease in the band intensity of the client protein indicates degradation.
Visualizing Hsp90 Inhibition
Hsp90 Signaling Pathway
Hsp90 plays a critical role in stabilizing a wide range of client proteins that are key components of various oncogenic signaling pathways. Inhibition of Hsp90 disrupts these pathways, leading to cell cycle arrest and apoptosis.
Caption: Hsp90 stabilizes oncoproteins, promoting cell survival. Inhibitors block this, leading to apoptosis.
Experimental Workflow for Assessing Hsp90 Inhibitor Efficacy
The evaluation of Hsp90 inhibitors typically follows a structured workflow to determine their biological effects.
Caption: Workflow for evaluating Hsp90 inhibitor efficacy in vitro.
References
Validating the In Vivo Anti-Tumor Activity of TAN-420C and its Analogs in Leukemia Models
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the in vivo anti-tumor activity of the ansamycin (B12435341) antibiotic TAN-420C and its closely related analog, herbimycin A. Due to the limited availability of specific in vivo data for TAN-420C, this guide leverages the extensive research on herbimycin A to provide a robust framework for understanding the potential anti-leukemic efficacy of this class of compounds. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction to TAN-420C and Herbimycin Analogs
TAN-420C is an antibiotic identified as the hydroquinone (B1673460) of herbimycin C, a minor analog of the herbimycin complex isolated from Streptomyces hygroscopicus[1]. The herbimycin family of compounds, particularly herbimycin A, are benzoquinoid ansamycin antibiotics known to exhibit potent anti-tumor properties. Their mechanism of action is primarily attributed to the inhibition of protein tyrosine kinases, which are crucial for the proliferation and survival of various cancer cells[1][2][3].
A key molecular target of herbimycin A is the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase that is the hallmark of Philadelphia chromosome-positive (Ph-positive) leukemias, including Chronic Myelogenous Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL)[1]. By inhibiting Bcr-Abl, herbimycin A effectively abrogates the downstream signaling pathways that drive leukemic cell growth and transformation.
Comparative In Vivo Anti-Tumor Activity
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Herbimycin A | Philadelphia chromosome-positive (Ph-positive) Acute Lymphoblastic Leukemia (ALL) cells | Not specified in abstract | Not specified in abstract | Markedly inhibited the in vitro growth of Ph-positive ALL cells and leukemic cells from CML blast crisis. | |
| Herbimycin A | Mutant FLT3-transformed murine leukemia | C3H/HeJ mice | 2.5 µg, i.p. injection, 3 days/week for 4 weeks | Statistically significant tumor growth inhibition. Treated mice did not develop tumors and survived for more than 16 weeks. | |
| Halogenated Herbimycin A Derivatives | Ehrlich ascites carcinoma | Mice | Not specified | Some derivatives showed higher anti-tumor activities than the parent herbimycin A. | |
| Herbimycin A | Human squamous cancer producing IL-6 (associated with hypercalcemia) | Nude mice | Intraperitoneal administration, once a day for 2 days | Reduced plasma levels of human IL-6 and impaired hypercalcemia without affecting tumor size in the short term. |
Experimental Protocols
In Vivo Murine Leukemia Model
This protocol is based on the methodology used to evaluate the in vivo efficacy of herbimycin A against mutant FLT3-transformed murine leukemia.
Objective: To assess the anti-tumor activity of a test compound (e.g., TAN-420C or its analogs) in a subcutaneous murine leukemia model.
Materials:
-
Cell Line: 32D cells transformed with mutant FLT3 (mFLT3/32D).
-
Animals: 8-week-old female C3H/HeJ mice.
-
Test Compound: Herbimycin A (or TAN-420C) dissolved in a suitable vehicle.
-
Vehicle Control: The solvent used to dissolve the test compound.
-
Equipment: Syringes, needles (for subcutaneous injection and intraperitoneal administration), calipers for tumor measurement.
Procedure:
-
Cell Culture: Culture mFLT3/32D cells under appropriate conditions to ensure viability and logarithmic growth.
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 106 viable mFLT3/32D cells into the flank of each mouse.
-
Animal Grouping: Randomly divide the mice into a control group and a treatment group.
-
Drug Administration:
-
Treatment Group: Administer the test compound (e.g., 2.5 µg of herbimycin A) via intraperitoneal (i.p.) injection on a predefined schedule (e.g., 3 days per week for 4 weeks).
-
Control Group: Administer an equivalent volume of the vehicle control following the same schedule.
-
-
Tumor Growth Monitoring: Measure the tumor dimensions using calipers at regular intervals (e.g., every 3-4 days). Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Survival Analysis: Monitor the mice for signs of morbidity and record the date of death to determine survival rates.
-
Data Analysis: Compare the tumor growth curves and survival rates between the treatment and control groups using appropriate statistical methods (e.g., Mann-Whitney U test for tumor growth, Kaplan-Meier analysis for survival).
Signaling Pathway and Experimental Workflow Diagrams
Bcr-Abl Signaling Pathway and Inhibition by Herbimycin Analogs
Caption: Bcr-Abl signaling pathway and its inhibition.
Experimental Workflow for In Vivo Anti-Tumor Activity Assessment
Caption: In vivo anti-tumor experimental workflow.
Conclusion
The available evidence strongly suggests that herbimycin analogs, including TAN-420C, hold promise as anti-leukemic agents, particularly for cancers driven by aberrant tyrosine kinase activity such as Ph-positive leukemias. While direct in vivo data for TAN-420C is limited, the extensive research on herbimycin A provides a solid foundation for further investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for designing and interpreting future in vivo studies aimed at validating the anti-tumor efficacy of TAN-420C and other related compounds. Further research, including head-to-head comparative studies with existing anti-leukemic drugs, is warranted to fully elucidate the therapeutic potential of this compound class.
References
- 1. Effect of herbimycin A, an antagonist of tyrosine kinase, on bcr/abl oncoprotein-associated cell proliferations: abrogative effect on the transformation of murine hematopoietic cells by transfection of a retroviral vector expressing oncoprotein P210bcr/abl and preferential inhibition on Ph1-positive leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity for Herbimycin Analogs
Herbimycin A is a benzoquinone ansamycin (B12435341) antibiotic that is well-known as an inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[2][3][4] Its inhibition leads to the degradation of these client proteins, making it a target for cancer therapy. Several analogs of herbimycin A, both naturally occurring and synthetic, have been identified and studied. The structural similarity between these analogs raises the critical question of antibody cross-reactivity, which has significant implications for the development of specific immunoassays for any one of these compounds.
Structural Comparison of Herbimycin Analogs
The potential for an antibody to cross-react with different herbimycin analogs is largely dependent on the structural similarities and differences between the compounds. Herbimycin A and its analogs share a common ansamycin scaffold, which consists of a macrocyclic ring attached to an aromatic nucleus.[5] Variations in the substituents on this scaffold can influence the shape and electronic properties of the molecule, thereby affecting antibody recognition.
For instance, Geldanamycin, another well-studied Hsp90 inhibitor, shares the benzoquinone ansamycin structure with herbimycin A but has different substitutions on the macrocycle. Other analogs, such as herbimycins D, E, and F, were discovered from Streptomyces species and exhibit further structural modifications. Dihydroherbimycin A is a reduced form of herbimycin A. These structural nuances are the primary determinants of antibody specificity.
Biological Activity of Herbimycin Analogs
In the absence of direct antibody cross-reactivity data, comparing the biological activity of these analogs can provide an indirect measure of their functional similarity. The most relevant activity in this context is their binding affinity to their common target, Hsp90.
| Compound | Hsp90 Binding Affinity (Relative) | Cytotoxicity (A549 Cancer Cell Line, IC50) | Reference |
| Herbimycin A | Comparable to Geldanamycin | 0.15 µM | |
| Geldanamycin | High | 0.15 µM | |
| Herbimycin D | Comparable to Herbimycin A | No cytotoxicity observed (at or below 10 µM) | |
| Herbimycin E | Comparable to Herbimycin A | No cytotoxicity observed (at or below 10 µM) | |
| Herbimycin F | Comparable to Herbimycin A | No cytotoxicity observed (at or below 10 µM) |
This table indicates that while herbimycins A, D, E, and F have comparable binding affinities for Hsp90, their cytotoxic effects can vary significantly. This suggests that even with similar target engagement, downstream effects can differ, which may be a consideration in the functional consequences of antibody cross-reactivity in biological systems.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of an antibody against herbimycin A with its analogs, a competitive enzyme-linked immunosorbent assay (cELISA) is a standard and effective method.
Competitive ELISA Protocol
Objective: To quantify the cross-reactivity of an anti-herbimycin A antibody with various herbimycin analogs.
Materials:
-
Anti-herbimycin A antibody
-
Herbimycin A standard
-
Herbimycin analogs (e.g., Geldanamycin, Herbimycins D, E, F, Dihydroherbimycin A)
-
Herbimycin A-protein conjugate (e.g., Herbimycin A-BSA) for coating
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the herbimycin A-protein conjugate in coating buffer to an optimal concentration (typically 1-10 µg/mL).
-
Add 100 µL of the conjugate solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare serial dilutions of the herbimycin A standard and each herbimycin analog in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or analog dilution with 50 µL of a fixed, limiting concentration of the anti-herbimycin A antibody for 1-2 hours at room temperature.
-
-
Incubation:
-
Wash the coated and blocked plate three times with wash buffer.
-
Transfer 100 µL of the pre-incubated antibody-analyte mixtures to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the herbimycin A concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for herbimycin A and for each analog.
-
Calculate the percent cross-reactivity for each analog using the following formula:
% Cross-Reactivity = (IC50 of Herbimycin A / IC50 of Analog) x 100
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental workflow and the biological context of herbimycin's action, the following diagrams are provided.
Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.
Caption: Simplified Hsp90 signaling pathway and the effect of its inhibition.
References
- 1. Herbimycin - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 - Wikipedia [en.wikipedia.org]
- 5. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of HSP90 Inhibitors: Geldanamycin vs. TAN 420C
A Note to the Reader:
Following a comprehensive search of scientific literature and chemical databases, we were unable to locate any specific information, experimental data, or publications pertaining to a compound designated "TAN 420C." This name does not correspond to a recognized chemical entity in publicly available research. Consequently, a direct comparative study as requested is not feasible.
This guide will therefore provide a detailed overview of the well-characterized Heat Shock Protein 90 (HSP90) inhibitor, geldanamycin (B1684428) , including its mechanism of action, quantitative performance data, and relevant experimental protocols. This information is presented to serve as a valuable resource for researchers in the field of drug development and cancer biology.
Geldanamycin: A Seminal HSP90 Inhibitor
Geldanamycin is a naturally occurring benzoquinone ansamycin (B12435341) antibiotic isolated from the bacterium Streptomyces hygroscopicus.[1][2] It was one of the first molecules identified to specifically inhibit the function of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer progression.[2][3][4]
Mechanism of Action
Geldanamycin exerts its anticancer effects by binding with high affinity to the N-terminal ATP/ADP-binding pocket of HSP90. This competitive inhibition of ATP binding disrupts the HSP90 chaperone cycle. Without proper HSP90 function, its client proteins—many of which are oncogenic kinases and transcription factors—become destabilized, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted depletion of key drivers of malignancy ultimately results in cell cycle arrest and apoptosis in cancer cells.
A diagram illustrating the HSP90 chaperone cycle and the inhibitory action of geldanamycin is provided below.
Quantitative Performance of Geldanamycin
While geldanamycin itself demonstrated potent antitumor activity, its clinical development was halted due to significant hepatotoxicity and poor solubility. Nevertheless, it served as the prototype for second-generation, semi-synthetic derivatives like 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin), which have improved pharmacological properties. The data below pertains to the parent compound, geldanamycin.
| Parameter | Value | Cell Line / Conditions | Reference |
| HSP90 Binding Affinity (Kd) | ~1.2 µM | Purified HSP90β | |
| 1 - 0.03 µM (time-dependent) | MCF-7 Cell Lysate | ||
| In Vitro Potency (GI50) | Low nanomolar range | Various cancer cell lines | |
| Client Protein Degradation | Effective at nanomolar concentrations | Multiple cell lines | |
| Key Client Proteins | HER2, Raf-1, Akt, Bcr-Abl, mutant p53 | N/A |
Key Experimental Protocols
Standardized assays are essential for evaluating and comparing the efficacy of HSP90 inhibitors. Below are detailed methodologies for key experiments.
HSP90 Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of a compound to HSP90 by assessing the displacement of a fluorescently-labeled ligand.
Principle: A fluorescently labeled geldanamycin (e.g., FITC-Geldanamycin or BODIPY-GM) binds to HSP90, resulting in a high fluorescence polarization (FP) signal because the large complex tumbles slowly in solution. An unlabeled inhibitor competes for the same binding site, displacing the fluorescent probe, which then tumbles rapidly, causing a decrease in the FP signal.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris, pH 7.4, 20 mM KCl, 6 mM MgCl₂).
-
HSP90 Protein: Use purified recombinant human HSP90α at a final concentration of approximately 30-50 nM.
-
Fluorescent Probe: Prepare FITC-Geldanamycin at a final concentration of 1-5 nM.
-
Test Compound: Perform serial dilutions of the test compound (e.g., geldanamycin) in DMSO, then dilute in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the test compound dilutions to the appropriate wells.
-
Add 10 µL of the HSP90 protein solution to all wells except the "free tracer" control.
-
Add 10 µL of the fluorescent probe solution to all wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light, to reach binding equilibrium.
-
-
Measurement:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., 485 nm excitation / 530 nm emission for FITC).
-
-
Data Analysis:
-
Calculate IC50 values by plotting the decrease in FP signal against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.
Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of geldanamycin or the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Incubate overnight or shake for 15 minutes.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the log concentration of the compound to determine the GI50/IC50 value.
In Vivo Tumor Xenograft Study
This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group.
Protocol Outline:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile medium like PBS or a mixture with Matrigel to improve tumor take rate.
-
Implantation: Subcutaneously inject approximately 3-5 x 10⁶ cells into the flank of 4-6 week old immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Growth and Cohort Randomization: Allow tumors to grow to a palpable size (e.g., 50-150 mm³). Measure tumors with calipers and calculate volume using the formula: Volume = (width)² x length/2. Randomize mice into treatment and control groups.
-
Drug Administration: Administer geldanamycin or the test compound via a clinically relevant route (e.g., intraperitoneal (IP) or intravenous (IV) injection) according to a predetermined dosing schedule.
-
Monitoring: Monitor tumor volume and animal body weight 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are often excised for further analysis (e.g., western blotting for client protein levels).
-
Data Analysis: Plot the mean tumor volume for each group over time to assess the extent of tumor growth inhibition.
An experimental workflow diagram summarizing these key protocols is provided below.
References
- 1. mdpi.com [mdpi.com]
- 2. Geldanamycin - Wikipedia [en.wikipedia.org]
- 3. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the downstream effects of TAN 420C on signaling pathways
A Comparative Guide for Researchers and Drug Development Professionals
TAN 420C, an antibiotic and a minor analog of the Herbimycin complex, holds potential as a modulator of key cellular signaling pathways. While direct experimental data on this compound is limited, its structural similarity to the well-characterized Hsp90 inhibitor, Herbimycin A, allows for a predictive analysis of its downstream effects. This guide provides a comparative overview of the expected signaling consequences of this compound, drawing upon established data for Herbimycin A and other ansamycin (B12435341) antibiotics.
Core Mechanism of Action: Hsp90 Inhibition
The primary mechanism of action for ansamycin antibiotics like Herbimycin A, and putatively this compound, is the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of "client" proteins, many of which are critical components of signaling cascades that drive cell growth, proliferation, and survival. By binding to the ATP-binding pocket of Hsp90, these inhibitors disrupt the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.
Expected Downstream Effects on Key Signaling Pathways
The inhibition of Hsp90 by this compound is anticipated to disrupt several critical signaling pathways implicated in cancer and other diseases. The following sections detail the predicted downstream consequences based on data from Herbimycin A.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many receptor tyrosine kinases, which are pivotal in activating downstream pro-growth and pro-survival pathways, are client proteins of Hsp90.
-
Expected Effect of this compound: Destabilization and degradation of RTKs such as EGFR, HER2, and PDGF-R.
-
Downstream Consequences: This leads to the attenuation of two major signaling cascades:
-
PI3K/Akt Pathway: Reduced activation of PI3K and subsequent decrease in phosphorylation of Akt, leading to decreased cell survival and proliferation.
-
MAPK/ERK Pathway: Diminished signaling through the Ras-Raf-MEK-ERK cascade, resulting in inhibited cell proliferation and induction of apoptosis.
-
Attenuation of Src Family Kinase Signaling
Non-receptor tyrosine kinases of the Src family are key clients of Hsp90 and play a central role in various cellular processes, including cell adhesion, growth, and differentiation.
-
Expected Effect of this compound: Inhibition of Src kinase activity through degradation of Src protein.
-
Downstream Consequences: Disruption of signaling pathways that regulate cell motility and invasion, potentially leading to anti-metastatic effects.
Suppression of NF-κB Signaling
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Key kinases in this pathway are dependent on Hsp90 for their stability.
-
Expected Effect of this compound: Reduced activity of the NF-κB pathway.
-
Downstream Consequences: Decreased expression of anti-apoptotic genes and inflammatory cytokines, contributing to the pro-apoptotic and anti-inflammatory effects of the compound.
Comparative Data Summary
The following table summarizes the expected effects of this compound on key signaling proteins, based on published data for Herbimycin A.
| Signaling Pathway | Key Protein | Expected Effect of this compound (inferred from Herbimycin A) | Alternative Hsp90 Inhibitor (Geldanamycin) |
| RTK Signaling | EGFR | Decreased Protein Levels & Phosphorylation | Decreased Protein Levels & Phosphorylation |
| HER2/ErbB2 | Decreased Protein Levels & Phosphorylation | Decreased Protein Levels & Phosphorylation | |
| PDGF-R | Decreased Protein Levels & Phosphorylation | Decreased Protein Levels & Phosphorylation | |
| PI3K/Akt Pathway | Akt | Decreased Phosphorylation | Decreased Phosphorylation |
| MAPK/ERK Pathway | ERK1/2 | Decreased Phosphorylation | Decreased Phosphorylation |
| Src Family Kinases | c-Src | Decreased Protein Levels & Kinase Activity | Decreased Protein Levels & Kinase Activity |
| NF-κB Pathway | IKK | Decreased Stability and Activity | Decreased Stability and Activity |
Visualizing the Signaling Cascades
The following diagrams illustrate the putative points of intervention of this compound within key signaling pathways.
Independent Verification of TAN 420C's Cytotoxic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of TAN 420C, also known as Dihydroherbimycin C, with other antitumor agents. The information is curated for researchers, scientists, and drug development professionals to facilitate informed decisions in cancer research.
Introduction to this compound (Dihydroherbimycin C)
This compound is a member of the ansamycin (B12435341) class of antibiotics and an analog of Herbimycin A.[1] These compounds are recognized for their antitumor properties, which are primarily attributed to their ability to inhibit Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous proteins that are critical for cancer cell growth and survival. By inhibiting Hsp90, compounds like this compound can induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis.
Comparative Analysis of Cytotoxic Activity
While direct, publicly available quantitative data on the cytotoxic effects (IC50 values) of this compound across a wide range of cancer cell lines is limited, a 2006 study by Chang et al. reported that Dihydroherbimycin A (this compound) exhibited a strong inhibitory effect with moderate cytotoxicity on lung cancer and leukemia cells. Unfortunately, the specific cell lines and IC50 values from this study are not readily accessible in public databases.
To provide a comparative context, this guide presents the cytotoxic activity of other well-characterized Hsp90 inhibitors and common chemotherapeutic agents against various cancer cell lines. This data, summarized in the table below, can serve as a benchmark for evaluating the potential efficacy of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Hsp90 Inhibitors | Standard Chemotherapeutics | ||||
| Geldanamycin | A549 (Lung) | 0.15 | Doxorubicin | MCF-7 (Breast) | 0.5 - 1.5 |
| 17-AAG | SK-BR-3 (Breast) | 0.02 - 0.05 | Cisplatin | A2780 (Ovarian) | 1 - 5 |
| HCT116 (Colon) | 0.03 - 0.08 | Paclitaxel | HeLa (Cervical) | 0.005 - 0.01 | |
| NVP-AUY922 | NCI-H460 (Lung) | 0.009 | 5-Fluorouracil | HT-29 (Colon) | 5 - 20 |
| BIIB021 | K562 (Leukemia) | 0.05 - 0.1 | Gemcitabine | PANC-1 (Pancreatic) | 0.01 - 0.05 |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. The data presented here is for comparative purposes and is aggregated from various scientific publications.
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic effects of investigational compounds like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
CellTox™ Green Cytotoxicity Assay
The CellTox™ Green assay measures cytotoxicity as a result of compromised membrane integrity. The assay employs a fluorescent dye that is excluded from viable cells but stains the DNA of dead cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound and controls.
-
Dye Addition: Add the CellTox™ Green Dye to each well at the time of compound addition (for real-time monitoring) or at the end of the incubation period (for endpoint analysis).
-
Incubation: Incubate the plate for the desired exposure time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate filters (excitation ~485 nm, emission ~520 nm).
-
Data Analysis: An increase in fluorescence signal corresponds to an increase in the number of dead cells. The EC50 value (effective concentration for 50% of maximal response) can be determined.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental design and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for comparing the cytotoxic effects of this compound and alternative drugs.
Caption: Simplified signaling pathway of Hsp90 inhibition by this compound leading to cancer cell death.
References
A Comparative Analysis of TAN 420C and its Analogs as Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the ansamycin (B12435341) antibiotic TAN 420C and its related compounds, placing them within the broader context of the herbimycin family of natural products. The primary mechanism of action for these compounds is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Consequently, Hsp90 has emerged as a key target in oncology drug development.
While specific experimental data for this compound is limited in publicly available literature, its classification as a minor analog of the Herbimycin complex allows for a comparative analysis based on the well-characterized activities of Herbimycin A and its other derivatives. This guide synthesizes the available data to offer insights into the structure-activity relationships and therapeutic potential of this class of compounds.
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of Herbimycin Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Herbimycin A | A549 (Lung Carcinoma) | 0.15 | [1] |
| Herbimycin D | A549 (Lung Carcinoma) | > 10 | [1] |
| Herbimycin E | A549 (Lung Carcinoma) | > 10 | [1] |
| Herbimycin F | A549 (Lung Carcinoma) | > 10 | [1] |
Table 2: Hsp90 Binding Affinity
| Compound | Hsp90 Isoform | Binding Affinity (IC50, nM) | Reference |
| Tanespimycin (17-AAG) | Tumor-derived Hsp90 | 5 | [2] |
Note: Tanespimycin (17-AAG) is a derivative of Geldanamycin, another ansamycin Hsp90 inhibitor, and is included to provide context on the potency of this class of compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Hsp90 inhibitors are provided below.
Protocol 1: Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Cells are seeded at a density of 5,000-10,000 cells per well in a 96-well plate and incubated overnight to allow for attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., in DMSO) is serially diluted in a complete cell culture medium. The old medium is removed from the cells, and 100 µL of the diluted compound is added to the respective wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Protocol 2: Western Blotting for Hsp90 Client Protein Degradation
This method is used to assess the downstream effects of Hsp90 inhibition.
-
Cell Treatment and Lysis: Cells are treated with the Hsp90 inhibitor for the desired time. Following treatment, the cells are lysed in an ice-cold lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for an Hsp90 client protein (e.g., HER2, Akt) overnight at 4°C. The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washing, an enhanced chemiluminescence (ECL) substrate is added, and the protein bands are visualized using an imaging system.
-
Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Visualizations
Hsp90 Signaling Pathway
The following diagram illustrates the central role of Hsp90 in cellular signaling and how its inhibition leads to the degradation of client proteins, ultimately resulting in anti-cancer effects.
Caption: Hsp90 inhibition disrupts the chaperone cycle, leading to client protein degradation.
Experimental Workflow for Compound Evaluation
The diagram below outlines a general workflow for the initial evaluation of a potential Hsp90 inhibitor.
Caption: Workflow for evaluating Hsp90 inhibitors from synthesis to in vivo testing.
References
Validating the Mechanism of Tanshinone-Induced Cell Death: A Comparative Guide
Introduction: This guide provides a comparative analysis of the mechanism of cell death induced by Tanshinones, a class of bioactive compounds. While the query specified "TAN 420C," the available research literature predominantly refers to the broader class of "Tanshinones" (Tan) or specific compounds like "Tanshinone IIA." This guide will focus on the general mechanisms attributed to Tanshinones, which are likely applicable to specific derivatives such as this compound. The primary mechanism of Tanshinone-induced cell death in cancer cells is identified as apoptosis mediated by the generation of Reactive Oxygen Species (ROS).[1][2] This guide will detail the experimental validation of this pathway, compare it with other apoptosis-inducing agents, and provide protocols for key validation experiments.
Comparative Analysis of Experimental Data
The following table summarizes quantitative data from representative studies on Tanshinone-induced apoptosis. These studies utilize various cancer cell lines and demonstrate a dose-dependent effect on cell viability, apoptosis induction, and the expression of key apoptotic proteins.
| Cell Line | Treatment | Concentration | Time (h) | Cell Viability (% of Control) | Apoptotic Cells (%) | Key Protein Expression Changes (Fold Change vs. Control) | Reference |
| PANC-1 (Pancreatic Cancer) | Tanshinones | 10 µg/mL | 48 | ~75% | ~20% | Cleaved Caspase-9: ~1.5, Cleaved PARP: ~2.0 | [1] |
| 30 µg/mL | 48 | ~50% | ~40% | Cleaved Caspase-9: ~2.5, Cleaved PARP: ~3.5 | [1] | ||
| BxPC-3 (Pancreatic Cancer) | Tanshinones | 10 µg/mL | 48 | ~80% | ~15% | Cleaved Caspase-3: ~1.8 | [2] |
| 30 µg/mL | 48 | ~60% | ~35% | Cleaved Caspase-3: ~2.7 | |||
| MC3T3-E1 (Osteoblastic Cells) | Tanshinone IIA + Dexamethasone | 1 µM | 24 | Increased viability compared to Dexamethasone alone | Decreased from 44.6% to 14.5% | - | |
| H9C2 (Cardiomyocytes) | Tanshinone I + TBHP | 2.5 µM | 24 | Increased viability compared to TBHP alone | Decreased apoptosis | Increased Bcl-2, Decreased BAX and Cleaved Caspase-3 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Tanshinone-induced apoptosis and a typical experimental workflow for its validation.
Caption: Proposed signaling pathway of Tanshinone-induced apoptosis.
Caption: Experimental workflow for validating the mechanism of cell death.
Comparison with Alternative Apoptosis-Inducing Agents
Tanshinones represent a class of plant-derived compounds that induce apoptosis, a common mechanism for many cancer therapeutics. The following diagram and table compare Tanshinones with other apoptosis-inducing agents.
Caption: Comparison of apoptosis induction mechanisms.
| Class of Agent | Example(s) | Primary Mechanism of Action | Advantages | Disadvantages |
| Tanshinones | Tanshinone IIA | Induction of ROS, modulation of AKT/FOXO3/SOD2 pathway. | Potential for multi-target effects, derived from natural sources. | Mechanism may be cell-type specific, bioavailability can be a concern. |
| Conventional Chemotherapeutics | Doxorubicin, Cisplatin | DNA damage, inhibition of DNA replication and cell division. | Broad-spectrum activity against rapidly dividing cells. | High toxicity to healthy cells, development of drug resistance. |
| Targeted Therapies | TRAIL Agonists, CDK4/6 Inhibitors | Activation of extrinsic apoptosis pathway, cell cycle arrest leading to apoptosis. | High specificity for cancer cells, potentially lower side effects. | Efficacy limited to tumors with specific molecular markers, resistance can develop. |
| Other Natural Products | Nimbolide, Oleandrin, Casticin | Activation of intrinsic and extrinsic caspase cascades, modulation of Bcl-2 family proteins. | Diverse chemical structures and mechanisms of action. | Often require further research to optimize for clinical use. |
Experimental Protocols
Detailed protocols for the key experiments used to validate the mechanism of Tanshinone-induced cell death are provided below.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol describes the detection of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Materials:
-
Cells to be assayed
-
Tanshinone compound
-
DCFH-DA (stock solution in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure (Flow Cytometry):
-
Seed cells in 6-well plates and culture until they reach the desired confluency.
-
Treat cells with various concentrations of Tanshinones for the desired time. Include a positive control (e.g., H₂O₂) and an untreated negative control.
-
After treatment, harvest the cells and wash with PBS.
-
Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.
-
Incubate the cells at 37°C for 20-30 minutes in the dark.
-
Wash the cells three times with serum-free medium to remove excess probe.
-
Resuspend the cells in PBS and analyze immediately using a flow cytometer with excitation at 488 nm and emission at 529 nm.
-
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the use of Annexin V-FITC and PI to differentiate between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome like FITC. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating with Tanshinones for the desired duration.
-
Collect the cell culture medium (to include floating apoptotic cells) and harvest the adherent cells.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.
-
Principle: Western blotting is used to separate and identify proteins. Following treatment with Tanshinones, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane and probed with antibodies specific for proteins of interest, such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP, which are hallmarks of apoptosis.
-
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment, wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
-
References
Safety Operating Guide
Prudent and Safe Disposal of TAN 420C: A Comprehensive Guide for Laboratory Professionals
When dealing with a chemical with limited safety data, it should be treated as a hazardous substance. The following procedures are based on established guidelines for the management of laboratory chemical waste and are designed to minimize risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles | Protects eyes from potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation exposure. |
Step-by-Step Disposal Protocol for TAN 420C
The disposal of this compound should follow a systematic process to ensure safety and compliance with regulations.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: Due to the lack of specific hazard data, this compound waste must be managed as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Store this compound waste separately from acids, bases, and oxidizers.
2. Container Selection and Management:
-
Compatible Container: Collect this compound waste in a container that is chemically compatible with the substance. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for a wide range of chemicals.
-
Container Condition: The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Headspace: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.
3. Labeling:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Contents: The label must include the full chemical name, "this compound," and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.
4. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.
5. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time (consult your institution's policy, often 9-12 months), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide Information: Be prepared to provide the EHS department with all the information from the hazardous waste label.
Experimental Protocols
While no specific experiments for the disposal of this compound are recommended due to its unknown properties, the general principle of waste characterization is a key experimental protocol in hazardous waste management.
Waste Characterization Protocol:
-
Information Gathering: Review all available information on the chemical, including the Safety Data Sheet (SDS), to identify any known hazards (e.g., flammability, corrosivity, reactivity, toxicity). For this compound, the available SDS indicates a lack of specific hazard data.
-
Physical and Chemical Properties: Observe and record the physical state (solid, liquid, gas), color, and odor of the waste.
-
pH Testing (for aqueous solutions): If the waste is an aqueous solution, use pH paper or a calibrated pH meter to determine its corrosivity. A pH of ≤ 2 or ≥ 12.5 indicates a corrosive hazardous waste.
-
Determination of Ignitability: Assess the flashpoint of liquid waste if it is suspected to be flammable. A flashpoint of < 140°F (< 60°C) is characteristic of an ignitable hazardous waste.
-
Reactivity Assessment: Review the chemical's properties for any potential reactivity with water, air, or other substances.
-
Toxicity Determination: If the chemical's composition is known, compare its constituents to regulatory lists of toxic chemicals. If the composition is unknown, it is prudent to assume it is toxic.
-
Consultation: Based on the gathered information, consult with your institution's EHS department to make a final hazardous waste determination.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Essential Safety and Handling Information for TAN-420C
Researchers, scientists, and drug development professionals must exercise extreme caution when handling TAN-420C, as a complete and official Safety Data Sheet (SDS) with comprehensive hazard information is not publicly available. The available documentation lacks critical data on specific health hazards, handling precautions, and emergency procedures.
In the absence of a complete SDS, this guide provides general best practices for handling potentially hazardous chemical compounds. However, these are not a substitute for substance-specific data. It is imperative to obtain a complete and compliant Safety Data Sheet from the manufacturer or supplier of TAN-420C before any handling, storage, or disposal occurs.
Personal Protective Equipment (PPE)
Due to the lack of specific hazard data for TAN-420C, a conservative approach to personal protection is essential. The following table outlines general PPE recommendations for handling unknown or poorly characterized chemical solids.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical splash goggles and a face shield.[1] | Protects against splashes, dust, and unforeseen reactions. A face shield provides an additional layer of protection for the entire face. |
| Hand | Chemical-impermeable gloves (e.g., Nitrile, Neoprene).[2] | Prevents skin contact, which is a primary route of chemical exposure. The specific glove material should be chosen based on the chemical's (unknown) properties; nitrile offers good general protection. Always inspect gloves for tears or degradation before use. |
| Body | A lab coat is a minimum requirement. For procedures with a higher risk of contamination, chemical-resistant coveralls (e.g., Tyvek®) are recommended.[3] | Protects skin and personal clothing from contamination. Ensure the garment provides full coverage. |
| Respiratory | A NIOSH-approved respirator may be necessary, especially if dust can be generated. The type (e.g., N95, or an air-purifying respirator with appropriate cartridges) will depend on the unknown hazards. A fit test is required for tight-fitting respirators. | Protects against the inhalation of airborne particles. The need for respiratory protection should be determined by a formal risk assessment, but it is prudent to use one when handling a powder with unknown inhalation toxicity. |
Operational Plan: Safe Handling Workflow
The following workflow provides a general procedure for safely handling a chemical with unknown hazards like TAN-420C.
Caption: A generalized workflow for handling chemical compounds with incomplete safety data.
Disposal Plan
All waste generated from handling TAN-420C, including contaminated PPE, empty containers, and residual material, must be treated as hazardous waste.
Key Disposal Steps:
-
Segregation: Do not mix TAN-420C waste with other waste streams.
-
Containerization: Use a designated, sealed, and clearly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "TAN-420C".
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and proper disposal of the hazardous waste. Do not dispose of this material down the drain or in regular trash.
The following diagram illustrates the decision process for managing waste.
Caption: Decision-making process for the disposal of TAN-420C waste.
Disclaimer: This information is provided as a general guide in the absence of a complete Safety Data Sheet. It is not a substitute for a substance-specific risk assessment and the guidance of a qualified safety professional. The user assumes all responsibility for the safe handling, storage, and disposal of TAN-420C. Always prioritize obtaining a complete and official SDS from the supplier before working with any chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
